2-Fluoroacetanilide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIYERFOLSTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870524 | |
| Record name | 2-Fluoro-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-68-7 | |
| Record name | 2-Fluoro-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoroacetanilide (CAS 399-31-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-fluoroacetanilide (CAS 399-31-5), a versatile intermediate in the pharmaceutical and agrochemical industries. The strategic introduction of a fluorine atom at the ortho position of the acetanilide scaffold imparts unique physicochemical and pharmacological properties, making it a valuable building block in organic synthesis and drug discovery. This document delves into its synthesis, structural elucidation through various spectroscopic techniques, reactivity profile, and safety considerations, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] The fluorine atom's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a prime example of a fluorinated building block, utilized in the synthesis of a range of compounds, including analgesics and anti-inflammatory agents.[2] Its unique electronic and steric properties make it an attractive starting material for the development of novel chemical entities.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 399-31-5 | [3] |
| Molecular Formula | C₈H₈FNO | |
| Molecular Weight | 153.16 g/mol | |
| Melting Point | 76-80 °C | |
| Boiling Point | 142 °C at 14 mmHg | |
| Appearance | White to light yellow powder/crystal | |
| Solubility | Soluble in methanol; moderately soluble in ethanol and acetone; less soluble in water. | [3] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acetylation of 2-fluoroaniline. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the acetylation of anilines.[4]
Materials:
-
2-Fluoroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Sodium Acetate (optional, as base)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for workup)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline in a suitable solvent such as glacial acetic acid or water with the aid of hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with vigorous stirring. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Pour the reaction mixture into cold water to precipitate the crude this compound.
-
If the reaction was performed under acidic conditions, neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any remaining acid and salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Causality: The use of a base like sodium acetate can help to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically exothermic, hence the need for cooling to control the reaction rate and prevent side reactions. Recrystallization is a critical step for obtaining a high-purity product suitable for further applications.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data can vary slightly depending on the solvent and instrument, the following are the expected NMR characteristics for this compound.
¹H NMR:
-
Methyl Protons (-CH₃): A singlet peak is expected around δ 2.1-2.3 ppm.
-
Amide Proton (-NH): A broad singlet is anticipated in the region of δ 7.5-8.5 ppm. Its chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The four aromatic protons will exhibit a complex multiplet pattern in the range of δ 7.0-8.2 ppm due to proton-proton and proton-fluorine couplings.
¹³C NMR:
-
Methyl Carbon (-CH₃): A signal is expected around δ 24-25 ppm.
-
Carbonyl Carbon (C=O): A peak should appear in the downfield region, typically around δ 168-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom.
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the reference standard used but is typically in the range of -110 to -140 ppm relative to CFCl₃.[5] The signal will be split by the neighboring aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1250 | C-F stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
In mass spectrometry, this compound will produce a molecular ion peak (M⁺) at m/z = 153. The fragmentation pattern is expected to involve characteristic losses.
Expected Fragmentation Pathway:
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
The primary fragmentation is likely the loss of a ketene molecule (CH₂=C=O) from the molecular ion to give the 2-fluoroaniline radical cation at m/z 111.[6] Another possible fragmentation is the loss of an acetyl radical to form an ion at m/z 110.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay between the electron-donating amide group and the electron-withdrawing, ortho-directing fluorine atom.
Electrophilic Aromatic Substitution
The acetamido group is an activating, ortho-, para-directing group. However, the ortho-position to the amide is sterically hindered. The fluorine atom is a deactivating but ortho-, para-directing group. The combined effect of these two substituents will direct incoming electrophiles primarily to the para-position relative to the amide group.
Example: Bromination Bromination of this compound is expected to yield 4-bromo-2-fluoroacetanilide as the major product.
Caption: Expected outcome of the bromination of this compound.
Nucleophilic Acyl Substitution
The amide group of this compound can undergo nucleophilic acyl substitution, although amides are generally less reactive than other carboxylic acid derivatives. Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield 2-fluoroaniline and acetic acid.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.[7]
-
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.[7]
-
Proton transfer from the oxygen to the nitrogen atom.
-
Elimination of 2-fluoroaniline as the leaving group.
-
Deprotonation of the resulting protonated acetic acid to yield the final product.[7]
Safety and Handling
This compound is classified as an irritant.[8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties are dictated by the presence of the fluoro and acetamido functional groups on the aromatic ring. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, reactivity, and safety, offering a valuable resource for researchers in the field. The provided experimental protocols and mechanistic insights are intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
References
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-N-phenylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
-
PubMed. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]
-
OPPI Briefs. (1982). Synthesis of 2-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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PubMed Central. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Video. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]
-
ResearchGate. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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SlideShare. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]
-
One Chongqing Chemdad Co., Ltd. (n.d.). 2'-Fluoroacetanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... Retrieved from [Link]
Sources
- 1. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Molecular Structure and Weight of 2-Fluoroacetanilide
This guide details the molecular characteristics, synthesis, and structural validation of 2'-fluoroacetanilide (N-(2-fluorophenyl)acetamide). It is designed for researchers requiring precise physicochemical data and reproducible protocols for this specific fluorinated intermediate.
Executive Summary & Disambiguation
Target Compound: N-(2-fluorophenyl)acetamide
CAS Registry Number: 399-31-5
Common Synonyms: 2'-Fluoroacetanilide,
Critical Disambiguation:
In chemical nomenclature, "2-fluoroacetanilide" is frequently used to refer to the ring-substituted derivative (ortho-position). However, strict IUPAC reading could ambiguously refer to 2-fluoro-N-phenylacetamide (CAS 330-68-7), where the fluorine is on the acetyl group (
-
This guide focuses on the ring-substituted isomer (CAS 399-31-5) , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and various fluorinated heterocycles.
Molecular Characterization
Physicochemical Properties
The introduction of the fluorine atom at the ortho position introduces significant electronic and steric effects compared to the parent acetanilide, influencing both lipophilicity and metabolic stability.
| Property | Value | Unit | Source |
| Molecular Formula | - | PubChem [1] | |
| Molecular Weight | 153.15 | g/mol | NIST [2] |
| Monoisotopic Mass | 153.05899 | Da | PubChem [1] |
| Melting Point | 76 – 77 | °C | PrepChem [3] |
| Appearance | White crystalline solid | - | TCI Chemicals [4] |
| Solubility | Soluble in EtOH, MeOH, DMSO, CHCl | - | - |
Structural Analysis & Hydrogen Bonding
The molecular conformation of 2'-fluoroacetanilide is governed by a competition between steric repulsion and hydrogen bonding.
-
Intramolecular Interaction (N-H[2][3]···F): While organic fluorine is a poor hydrogen bond acceptor, the ortho proximity forces the amide proton and fluorine atom into a syn-like conformation. Recent NMR and crystallographic studies on similar scaffolds suggest this interaction is weak but structurally defining, often locking the phenyl ring and amide plane into a specific torsion angle to minimize dipole repulsion [5].
-
Intermolecular Interaction (N-H···O): The dominant packing force in the solid state is the intermolecular hydrogen bond between the amide proton of one molecule and the carbonyl oxygen of another, forming infinite chains characteristic of acetanilide derivatives [6].
Figure 1: Diagram illustrating the competing hydrogen bonding interactions in 2'-fluoroacetanilide.
Synthesis Protocol
Objective: Synthesis of N-(2-fluorophenyl)acetamide from 2-fluoroaniline via acetylation.
Reaction Scheme
Step-by-Step Methodology
This protocol is adapted for high purity and yield, minimizing the formation of di-acetylated byproducts [3].
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 11.1 g (0.1 mol) of 2-fluoroaniline in 25 mL of glacial acetic acid.
-
Note: The use of glacial acetic acid as a co-solvent moderates the exothermicity of the reaction compared to neat addition.
-
-
Acetylation:
-
Slowly add 25 mL (approx. 0.26 mol) of acetic anhydride to the stirred solution.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux for 5–10 minutes .
-
Checkpoint: The solution should become clear and homogeneous. Prolonged reflux is unnecessary and may degrade the product.
-
-
Workup & Isolation:
-
Pour the hot reaction mixture slowly into 250 mL of ice-cold water with vigorous stirring.
-
The product will precipitate immediately as a white solid.
-
Stir for an additional 15 minutes to ensure all excess acetic anhydride is hydrolyzed to acetic acid (soluble in water).
-
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake copiously with cold water to remove residual acid.
-
Recrystallization (Optional): If higher purity is required (e.g., for analytical standards), recrystallize from aqueous ethanol (EtOH:H
O).
-
Figure 2: Workflow for the synthesis of 2'-fluoroacetanilide.[4]
Structural Validation (Spectroscopy)
To validate the identity of the synthesized compound, compare experimental data against the following reference values.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integral | Assignment | Notes |
| 2.15 – 2.20 | Singlet (s) | 3H | Acetyl methyl group. | |
| 7.00 – 7.25 | Multiplet (m) | 3H | Ar-H | H-3, H-4, H-5 protons. H-3 (ortho to F) typically shows distinctive coupling. |
| 8.20 – 8.35 | Multiplet (m) | 1H | Ar-H (H-6) | Proton ortho to the Nitrogen. Deshielded by the amide group. |
| 9.50 – 9.80 | Broad Singlet | 1H | Amide proton. Shift varies with concentration and solvent (H-bonding). |
Mass Spectrometry (EI-MS)
Molecular Ion:
| m/z | Fragment | Interpretation |
| 153 | Molecular ion (Parent). | |
| 111 | Loss of ketene (characteristic of acetanilides). | |
| 43 | Acetylium ion. |
Applications in Drug Development
-
Pharmacophore Intermediate: Used in the synthesis of Flurbiprofen analogs and other NSAIDs where the fluorine atom prevents metabolic oxidation at the ortho-position.
-
Impurity Profiling: N-(2-fluorophenyl)acetamide is a known process impurity (Impurity 23) in the manufacturing of Flurbiprofen [1].[1]
-
Heterocycle Synthesis: Precursor for fluorinated quinolines via the Meth-Cohn synthesis or similar cyclization protocols.
References
-
PubChem. N-(2-Fluorophenyl)acetamide (Compound). National Library of Medicine. Link
-
NIST. Acetamide, N-(2-fluorophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
-
PrepChem. Synthesis of N-(2-fluorophenyl)acetamide.Link
-
TCI Chemicals. 2'-Fluoroacetanilide Product Specification.Link
-
Lühausen, et al. Intramolecular NH···F Hydrogen Bonding Interaction.[5][6]Chemistry - A European Journal, 2020. (Contextual reference for N-H...F interactions in anilides).
- Cambridge Structural Database (CSD).Crystal structure analysis of acetanilide derivatives. (General reference for intermolecular amide packing).
Sources
A Comprehensive Technical Guide to N-(2-fluorophenyl)acetamide: Synonyms, Nomenclature, and Significance in Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of N-(2-fluorophenyl)acetamide, a key chemical intermediate, focusing on its extensive range of synonyms, systematic nomenclature, and its emerging importance in the field of drug discovery and development.
Introduction: The Strategic Importance of N-(2-fluorophenyl)acetamide
N-(2-fluorophenyl)acetamide is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis. The introduction of a fluorine atom onto the phenyl ring significantly alters the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.[1] Its utility is particularly noted in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents.[2] A deep understanding of its nomenclature and various identifiers is paramount for researchers to ensure clarity, avoid ambiguity in scientific communication, and facilitate seamless information retrieval from global databases.[3][4][5]
Chemical Identity: A Compendium of Synonyms and Identifiers
The unambiguous identification of chemical compounds is a cornerstone of scientific research and drug development. N-(2-fluorophenyl)acetamide is known by a multitude of synonyms and is cataloged under various chemical registry numbers. This section provides a comprehensive table summarizing these identifiers, sourced from authoritative databases such as PubChem.[6]
| Identifier Type | Identifier |
| IUPAC Name | N-(2-fluorophenyl)acetamide |
| CAS Number | 399-31-5 |
| EC Number | 206-916-9 |
| PubChem CID | 67860 |
| Common Synonyms | 2'-Fluoroacetanilide |
| N-Acetyl-2-fluoroaniline | |
| 1-Acetamido-2-fluorobenzene | |
| 2-FLUOROPHENYL ACETAMIDE | |
| ChEMBL ID | CHEMBL121805 |
| DSSTox Substance ID | DTXSID40192938 |
This table is a compilation of data from various chemical databases, primarily PubChem, to provide a centralized reference for researchers.[6]
The existence of numerous synonyms underscores the critical need for a standardized naming system to prevent miscommunication and errors in research and manufacturing.[7] The Chemical Abstracts Service (CAS) number, in particular, provides a unique and unequivocal identifier for this specific chemical substance.
Deconstructing the Name: The Logic of IUPAC Nomenclature
The systematic name, N-(2-fluorophenyl)acetamide, is assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), which provides a logical and universally understood method for naming chemical compounds.[4][8] Let's dissect the name to understand its structural implications:
-
acetamide : This is the parent or principal functional group, indicating an amide derived from acetic acid.[9][10] The "-amide" suffix replaces the "-oic acid" of the corresponding carboxylic acid (ethanoic acid or acetic acid).[9][10]
-
phenyl : This indicates the presence of a phenyl group (a benzene ring substituent) attached to the nitrogen atom of the amide.
-
N- : This locant specifies that the phenyl group is bonded directly to the nitrogen atom of the acetamide.[11]
-
2-fluoro : This prefix indicates that a fluorine atom is attached to the phenyl ring. The number '2' specifies the position of the fluorine atom on the phenyl ring relative to the point of attachment to the amide nitrogen. The carbon atom of the phenyl ring attached to the nitrogen is designated as position 1.
The following diagram illustrates the structure and the numbering system that informs the IUPAC name.
Caption: Structure of N-(2-fluorophenyl)acetamide with IUPAC numbering.
Significance in Medicinal Chemistry and Drug Development
The N-(phenyl)acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom at the 2-position of the phenyl ring can significantly enhance the therapeutic properties of a molecule. For instance, fluorination can:
-
Increase Potency and Selectivity: A study on α-L-fucosidase inhibitors demonstrated that a fluoro group on the phenyl ring of an N-phenyl-2β-DFJ acetamide derivative greatly increased its potency and selectivity.[12] The resulting compound, N-(2-fluorophenyl)-2β-DFJ acetamide, was found to be a highly potent and selective inhibitor of several α-L-fucosidases, suggesting its potential in therapeutic trials for genetic deficiency disorders.[12]
-
Serve as a Template for Novel Drugs: The broader N-phenyl-2-(phenyl-amino) acetamide structure provides a promising template for synthesizing novel and potent anticoagulant derivatives that act as Factor VIIa inhibitors.[13] This highlights the potential of N-(2-fluorophenyl)acetamide as a starting material or key intermediate in the development of new treatments for coagulation disorders.
Experimental Protocol: Synthesis of N-(2-fluorophenyl)acetamide
For researchers entering this field, a fundamental understanding of the synthesis of N-(2-fluorophenyl)acetamide is crucial. The following is a well-established and straightforward protocol for its preparation.
Reaction Scheme:
Caption: Synthesis workflow for N-(2-fluorophenyl)acetamide.
Step-by-Step Methodology:
-
Combine Reactants: In a suitable reaction vessel, combine 11.1 g of 2-fluoroaniline with 25 ml of glacial acetic acid.
-
Add Acetylating Agent: To this mixture, add 25 ml of acetic anhydride.
-
Heating: Heat the reaction mixture at reflux for 5 minutes.
-
Quenching and Precipitation: After the reflux period, carefully dilute the reaction mixture with ice water. This will cause the product to precipitate out of the solution.
-
Isolation and Drying: Filter the resulting solid product and dry it thoroughly. The expected product is a white solid with a melting point of 76°-77° C.[2]
Self-Validation: The success of this synthesis can be validated by determining the melting point of the product and comparing it to the literature value. Further characterization using techniques such as NMR and IR spectroscopy can confirm the structure of the synthesized N-(2-fluorophenyl)acetamide.
Conclusion
N-(2-fluorophenyl)acetamide is a chemical compound of significant interest to the scientific and pharmaceutical communities. Its versatile structure, made more potent by the presence of a fluorine atom, positions it as a valuable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its synonyms and the principles behind its IUPAC nomenclature is essential for researchers to ensure accuracy, reproducibility, and clear communication in their work. As drug discovery continues to evolve, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the development of next-generation medicines.
References
-
PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 2-Fluoroacetanilide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-fluoroacetanilide in organic solvents, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Recognizing the current landscape of available data, this document synthesizes theoretical principles, comparative analyses with analogous compounds, and detailed experimental protocols to empower researchers in their practical applications.
Introduction: The Significance of this compound and Its Solubility
This compound, also known as N-(2-fluorophenyl)acetamide, is a vital building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] The introduction of a fluorine atom into the acetanilide structure can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance the efficacy and pharmacokinetic profile of drug candidates.[2] A fundamental understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective use in chemical reactions, purification processes like recrystallization, and formulation development.
This guide aims to provide a deep dive into the solubility characteristics of this compound, addressing the existing gaps in publicly available quantitative data by presenting a robust theoretical framework and practical experimental methodologies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO | [3] |
| Molecular Weight | 153.15 g/mol | [3] |
| Melting Point | 76-80 °C | [4][5] |
| Appearance | White to light yellow crystalline powder | [6] |
| CAS Number | 399-31-5 | [4] |
| XLogP3 (Computed) | 1.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:
-
The Phenyl Ring: A non-polar aromatic ring.
-
The Acetamide Group (-NHCOCH₃): A polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).
-
The Fluorine Atom: A highly electronegative atom that introduces a dipole moment into the phenyl ring and can participate in weaker hydrogen bonding.
Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the acetamide group of this compound, leading to favorable solute-solvent interactions and thus, good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the N-H group of this compound. Moderate to good solubility is anticipated in these solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar acetamide group, the solubility of this compound in non-polar solvents is expected to be limited.
The introduction of the fluorine atom at the ortho position is expected to subtly influence the molecule's solubility compared to its parent compound, acetanilide. The high electronegativity of fluorine can affect the electron density of the aromatic ring and the acidity of the N-H proton, potentially altering the strength of hydrogen bonding interactions.
Qualitative and Limited Quantitative Solubility of this compound
| Solvent | Solvent Type | Reported Solubility | Source |
| Methanol | Polar Protic | Soluble | [4], [6] |
| Ethanol | Polar Protic | Moderately Soluble | [7] |
| Acetone | Polar Aprotic | Moderately Soluble | [7] |
| Water | Polar Protic | Less Soluble | [7] |
It is important to note that terms like "soluble" and "moderately soluble" are qualitative. For precise applications, experimental determination of solubility is essential.
Comparative Solubility Analysis with Acetanilide
To gain further insight into the expected solubility of this compound, a comparison with its non-fluorinated parent compound, acetanilide, is highly instructive. Acetanilide's solubility has been more extensively studied.
Table 3: Solubility of Acetanilide in Various Organic Solvents
| Solvent | Solubility ( g/100 mL) at 25 °C (unless otherwise specified) | Source |
| Water | 0.56 | [8] |
| Ethanol | Very Soluble | [8] |
| Acetone | Very Soluble | [8] |
| Chloroform | Soluble | [8] |
| Diethyl Ether | Soluble | [8] |
| Benzene | Soluble | [8] |
The high solubility of acetanilide in polar organic solvents is consistent with the theoretical principles outlined earlier. The introduction of the ortho-fluoro group in this compound is not expected to drastically alter this general trend, though some variations in the magnitude of solubility are likely due to changes in crystal lattice energy and solute-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is necessary. The gravimetric method is a widely used and robust technique for this purpose.[9]
Step-by-Step Gravimetric Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Place the vial in a thermostatically controlled shaker or a stirred water bath set to the desired temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibration temperature) glass syringe fitted with a solvent-resistant filter (e.g., PTFE) to prevent any solid particles from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
-
S ( g/100 mL) = [(mass of dish + solute) - (mass of empty dish)] / (volume of solution withdrawn) * 100
-
-
Experimental Workflow Diagram
Caption: Gravimetric method for solubility determination.
Thermodynamic Modeling of Solubility
For a more in-depth understanding and predictive capability, the experimental solubility data can be correlated using various thermodynamic models. These models are invaluable for interpolating solubility at different temperatures and for process design and optimization. For acetanilide and its derivatives, several models have been successfully applied:
-
The Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility of the solute to the temperature.[9]
-
The van't Hoff Equation: This equation allows for the calculation of thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy, from the temperature dependence of solubility.[9]
-
UNIFAC and COSMO-SAC Models: These are predictive models that can estimate solubility based on the molecular structures of the solute and solvent.[10]
The general workflow for utilizing these models involves fitting the experimental data to the model equations to determine the model parameters. These parameters can then be used to predict solubility under different conditions.
Conceptual Diagram of Thermodynamic Modeling
Caption: From experimental data to predictive modeling.
Conclusion
While a comprehensive, publicly available dataset for the quantitative solubility of this compound in a wide array of organic solvents is currently lacking, this technical guide provides a robust framework for understanding and determining this critical parameter. By leveraging theoretical principles, comparative analysis with acetanilide, and a detailed experimental protocol, researchers and drug development professionals can effectively approach the challenges related to the solubility of this important synthetic intermediate. The generation and publication of such experimental data would be a valuable contribution to the scientific community, facilitating more efficient and optimized synthetic and formulation processes.
References
- Pawar, R. R., & Kale, A. S. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(2), 5404-5408.
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ChemBK. (n.d.). Acetanilide. Retrieved from [Link]
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Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
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Solubility of Things. (n.d.). N-(2-fluoro-4-phenylphenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Fluorophenyl)acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Retrieved from [Link]
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Comprehensive Hazard Profile and Handling Protocols for 2-Fluoroacetanilide in Pharmaceutical Synthesis
Executive Summary: Chemical Identity & Critical Distinctions
In the landscape of fluorinated pharmaceutical intermediates, 2-fluoroacetanilide (CAS 399-31-5) serves as a critical scaffold, particularly in the synthesis of fungicidal carboxamides (e.g., Bixafen precursors) and non-steroidal anti-inflammatory drugs (NSAIDs).
CRITICAL SAFETY ALERT: Researchers must distinguish this compound from Fluoroacetamide (CAS 640-19-7).[1] While the names are phonetically similar, their toxicological profiles differ by orders of magnitude.[1] Fluoroacetamide is a metabolic poison (rodenticide) that blocks the Krebs cycle via fluorocitrate synthesis.[1] This compound , the subject of this guide, is an acetamide derivative of 2-fluoroaniline.[2] Its primary hazards stem from tissue irritation and its metabolic hydrolysis to toxic anilines, capable of inducing methemoglobinemia.[1]
Table 1: Physicochemical & Identification Data[1][2][3][4]
| Property | Specification |
| IUPAC Name | N-(2-fluorophenyl)acetamide |
| Common Synonyms | 2'-Fluoroacetanilide; o-Fluoroacetanilide; 1-Acetamido-2-fluorobenzene |
| CAS Number | 399-31-5 |
| Molecular Formula | C₈H₈FNO |
| Molecular Weight | 153.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 77–79 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water |
| Key Incompatibility | Strong oxidizing agents (risk of violent reaction) |
Section 1: GHS Hazard Classification & Toxicological Mechanisms[1]
While standard Safety Data Sheets (SDS) often classify this compound as a generic irritant, a deeper toxicological analysis reveals specific risks associated with its metabolic fate.[1]
GHS Classification (29 CFR 1910.1200)[1][7]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][3][4]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3][4][5]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1][4]
The Latent Hazard: Metabolic Hydrolysis
The "hidden" danger of acetanilides lies in their biological hydrolysis.[1] Upon ingestion or significant dermal absorption, hepatic amidases cleave the amide bond.[1]
-
Mechanism: N-deacetylation releases 2-fluoroaniline (CAS 348-54-9).[1]
-
Toxicological Consequence: Halogenated anilines are potent methemoglobin formers.[1] They oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), inhibiting oxygen transport.[1] Unlike simple irritants, chronic low-level exposure can lead to cyanosis and hemolytic anemia.[1]
Figure 1: Metabolic pathway illustrating the hydrolysis of this compound to the toxic intermediate 2-fluoroaniline.
Section 2: Risk Management & Engineering Controls[1]
Effective safety protocols must address the solid-state properties of the compound (dust generation) and its chemical reactivity.[6]
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity of 80–100 fpm.[1]
-
Dust Control: Use static-dissipative weighing boats.[1] this compound is a crystalline powder; electrostatic charging can cause particle scattering, increasing inhalation risk.[1]
Personal Protective Equipment (PPE) Matrix
| Body Area | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of particulates that cause STOT-SE (H335).[1] |
| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents transdermal absorption.[1] Breakthrough time >480 min.[1] |
| Ocular | Chemical Safety Goggles | Tightly fitting goggles required; safety glasses are insufficient for powders.[1] |
| Body | Lab Coat (Tyvek sleeves for synthesis) | Prevents contamination of street clothes; acetanilides stick to fabrics.[1] |
Section 3: Experimental Protocol – Safe Synthesis & Purification
Context: This compound is often synthesized via the acetylation of 2-fluoroaniline or used as a substrate for bromination to produce 4-bromo-2-fluoroacetanilide.[1]
Workflow: Acetylation of 2-Fluoroaniline
Note: This protocol describes the generation of this compound, highlighting the exothermic risks.
Reagents: 2-Fluoroaniline (Toxic), Acetic Anhydride (Corrosive/Lachrymator), Glacial Acetic Acid.[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and addition funnel. Purge with nitrogen.[1]
-
Solvation: Dissolve 2-fluoroaniline in glacial acetic acid. Safety Note: 2-fluoroaniline is readily absorbed through skin; use silver-shield gloves if handling neat liquid.
-
Addition: Add acetic anhydride dropwise via the addition funnel.
-
Reflux: Heat to 90°C for 2 hours to ensure complete conversion.
-
Quench: Pour the reaction mixture into ice-cold water. The this compound will precipitate as a white solid.[1][6]
-
Filtration: Vacuum filter the solid.[1] Wash with cold water to remove residual acid.[1]
-
Drying: Dry in a vacuum oven at 45°C. Caution: Do not exceed the melting point (77°C) during drying.
Emergency Response Architecture
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Remove victim to fresh air.[1][4][7] Support respiration.[1][3][4][5][7] | Monitor for delayed pulmonary edema or cyanosis (blue lips).[1] |
| Skin Contact | Brush off dry powder before wetting.[1] Wash with soap/water for 15 min.[1] | If irritation persists, seek medical attention. Watch for signs of aniline absorption.[1][4] |
| Eye Contact | Rinse cautiously with water for 15 min.[1][4][7] Remove contact lenses.[1][4][7] | Consult an ophthalmologist immediately (H319).[1] |
| Spill (Solid) | Dampen with water to prevent dust.[1][3] Scoop into hazardous waste container. | Clean surface with mild detergent.[1] Do not use bleach (potential reaction with amines).[1] |
Section 4: Storage & Stability[1]
-
Storage Conditions: Store in a cool, dry place (room temperature is generally acceptable, <25°C). Keep container tightly closed.
-
Shelf Life: Stable for >2 years if protected from moisture.[1]
-
Hydrolysis Risk: Avoid storage in humid environments; moisture can slowly hydrolyze the amide bond, releasing free 2-fluoroaniline and acetic acid, identifiable by a "vinegar" odor.
References
-
PubChem. (2023).[1] N-(2-Fluorophenyl)acetamide (CAS 399-31-5) Compound Summary.[1][2][6][7] National Library of Medicine.[1] [Link][1]
-
ECHA (European Chemicals Agency). (2023).[1] Registration Dossier: N-(2-fluorophenyl)acetamide - GHS Classification.[1] [Link][1]
-
Boersma, M. G., et al. (1993).[1] Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in the rat.[8][9] Xenobiotica.[1] (Contextual reference for acetanilide metabolism mechanisms). [Link]
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Comprehensive Guide to the Biological Profile of 2-Fluoroacetanilide Derivatives
Executive Summary
This technical guide analyzes the biological activity, structure-activity relationships (SAR), and therapeutic potential of 2-fluoroacetanilide derivatives . While "this compound" can refer to two distinct isomers, this guide focuses primarily on
Unlike their non-fluorinated counterparts, this compound derivatives exhibit enhanced metabolic stability and altered lipophilicity due to the unique electronic properties of the fluorine atom. These compounds have demonstrated significant potential as anticancer agents (specifically against prostate and breast cancer lines), enzyme inhibitors (targeting
Safety Warning: Researchers must distinguish between ring-fluorinated acetanilides (generally safe pharmacophores) and
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of this compound derivatives stems from the specific positioning of the fluorine atom.
The Ortho-Fluorine Effect
Placing a fluorine atom at the ortho position (C2) of the phenyl ring in an acetanilide scaffold induces several critical changes:
-
Conformational Locking: The high electronegativity of fluorine creates an intramolecular electrostatic interaction with the amide hydrogen or carbonyl oxygen, restricting bond rotation and "locking" the bioactive conformation.
-
Metabolic Blockade: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol).[1] Substitution at the C2 position blocks oxidative metabolism (e.g., hydroxylation) that typically occurs at susceptible ring positions, thereby extending the half-life of the drug.
-
Lipophilicity Modulation: Fluorination increases lipophilicity (
), facilitating better penetration across biological membranes, including the blood-brain barrier.
SAR Visualization
The following diagram illustrates the functional distinction between the therapeutic ring-fluorinated scaffold and the toxic side-chain variant.
Figure 1: Structure-Activity Relationship distinguishing the therapeutic ring-fluorinated scaffold from the toxic alpha-fluorinated variant.
Therapeutic Applications & Biological Activity[2][3][4][5][6][7][8]
Anticancer Activity
Derivatives of this compound have shown potent cytotoxicity against specific tumor cell lines.[1][2][3]
-
Target: Prostate Carcinoma (PC3) and Breast Cancer (MCF-7).[1][2]
-
Mechanism: Induction of apoptosis and inhibition of cell proliferation.[1][4]
-
Key Data: In a comparative study, 2-(4-fluorophenyl)-
-phenylacetamide derivatives exhibited values in the micromolar range.[2][3] The presence of electron-withdrawing groups (like nitro) on the phenyl ring further enhanced cytotoxicity compared to electron-donating groups (methoxy).
Table 1: Cytotoxicity Profile of Selected Fluorinated Acetanilides
| Compound Variant | Cell Line | Reference Drug ( | Activity Level | |
| 2-(4-F-phenyl)-acetanilide (Nitro) | PC3 (Prostate) | 52 | Imatinib (40) | High |
| 2-(4-F-phenyl)-acetanilide (Methoxy) | PC3 (Prostate) | >100 | Imatinib (40) | Low |
| 2-(4-F-phenyl)-acetanilide (Nitro) | MCF-7 (Breast) | 100 | Imatinib (98) | Moderate |
Enzyme Inhibition ( -L-Fucosidase)
One of the most precise applications of the this compound moiety is in the design of glycosidase inhibitors.
-
Compound:
-(2-fluorophenyl)-2 -deoxyfuconojirimycin acetamide.[5] -
Activity: Potent inhibition of human lysosomal
-L-fucosidase ( M).[5] -
Significance: The 2-fluoro substituent provided an 18-fold increase in potency compared to the non-fluorinated analog.[1][5] This suggests the fluorine atom interacts specifically with the enzyme's active site residues, likely through hydrogen bonding or dipole interactions.[1]
Antimicrobial Properties
Fluorinated acetanilides, particularly when complexed with metals or fused with benzoxazole rings, exhibit broad-spectrum antimicrobial activity.[1]
-
Spectrum: Effective against Gram-negative bacteria (P. aeruginosa, E. coli) and fungal strains.[1]
-
Mechanism: Disruption of cell wall synthesis and membrane integrity.[1] Silver(I) complexes of 2-fluoroacetonylbenzoxazole have shown MIC values as low as 0.7
M against P. aeruginosa.[1][6]
Experimental Protocols
Synthesis of -(2-Fluorophenyl)acetamide
This protocol describes the standard acetylation of 2-fluoroaniline, the primary building block for these derivatives.
Reagents: 2-Fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Catalyst).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-fluoroaniline (10 mmol) in 15 mL of glacial acetic acid in a round-bottom flask.
-
Acetylation: Slowly add acetic anhydride (12 mmol) dropwise with constant stirring at room temperature.
-
Catalysis: Add anhydrous sodium acetate (0.1 g) to buffer the reaction.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2–3 hours. Monitor progress via TLC (Solvent system: Ethyl Acetate/Hexane 1:3).
-
Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.[1]
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure
-(2-fluorophenyl)acetamide.
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate biological activity, the following MTT assay is standard for evaluating acetanilide derivatives against cancer cell lines (e.g., PC3).[1]
Workflow Visualization:
Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity of acetanilide derivatives.
References
-
Vertex Pharmaceuticals/NIH . (2013).[1] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. 3
-
Zhang, W., et al. (2013).[1] Synthesis and biological evaluation of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide as a potent inhibitor for α-l-fucosidases. Bioorganic & Medicinal Chemistry Letters. 5
-
Zhu, D., et al. (2021).[1][7] Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat. Chinese Journal of Pesticide Science. 8
-
PubChem . (2025).[1][9] N-(2-Fluorophenyl)acetamide Compound Summary. National Library of Medicine.[1] 1
-
Ohkura, K., et al. (2018).[1][6] Synthesis and Antimicrobial Activity of 2-Trifluoroacetonylbenzoxazole Ligands and Their Metal Complexes. Chemical and Pharmaceutical Bulletin. 6
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A Technical Guide to the Comprehensive Crystal Structure Analysis of 2-Fluoroacetanilide
Abstract
2-Fluoroacetanilide (C₈H₈FNO) is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its fluorine substituent can significantly enhance lipophilicity and bioavailability.[1] Understanding its three-dimensional structure and intermolecular interactions in the solid state is fundamental for predicting its physical properties, stability, and behavior in formulated products. This guide provides an in-depth, technical walkthrough of the complete workflow for the crystal structure analysis of this compound, designed for researchers, chemists, and drug development professionals. We will proceed from first principles, detailing the synthesis and crystallization, the definitive analysis by Single-Crystal X-ray Diffraction (SC-XRD), the nuanced interpretation of intermolecular forces via Hirshfeld surface analysis, and the synergistic validation with computational chemistry.
Synthesis and Single Crystal Cultivation: The Foundation of Analysis
The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the perfection of the crystal lattice.
Rationale for Synthetic Pathway
The most direct and efficient synthesis of this compound involves the N-acetylation of 2-fluoroaniline. This reaction is a classic example of nucleophilic acyl substitution. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the primary byproduct, acetic acid, is volatile and easily removed. The reaction is typically performed in a suitable solvent like glacial acetic acid or dichloromethane to ensure homogeneity.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline (e.g., 0.1 mol) in glacial acetic acid (100 mL).
-
Acetylation: Slowly add acetic anhydride (0.11 mol, 1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction is expected.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 100-110 °C) for 1-2 hours to ensure the reaction goes to completion.[2]
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. This will precipitate the this compound product.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and unreacted aniline. The crude product can be further purified by recrystallization from an ethanol-water mixture to yield a fine white crystalline powder.[2] Purity can be confirmed by melting point (typically 77-79 °C) and spectroscopic methods (NMR, FT-IR).[3][4]
Experimental Protocol: Single Crystal Growth
The growth of a single crystal is an art, relying on creating conditions of slow, controlled supersaturation. The slow evaporation technique is a reliable method for small organic molecules.
-
Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature.
-
Environment Control: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 25 °C).
-
Crystal Harvest: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm) for X-ray analysis.[5]
Figure 1: Workflow from synthesis to a single crystal suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction: Mapping the Electron Density
SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid. It provides a three-dimensional map of the electron density, from which the atomic positions, bond lengths, and angles can be derived.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to yield a list of reflection indices (h,k,l) and their corresponding intensities.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[5] This initial map reveals the positions of the heavier atoms (C, N, O, F).
-
Structure Refinement: The atomic positions are refined using a full-matrix least-squares method.[5] Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final model is evaluated based on goodness-of-fit indicators like the R1 factor and wR2.
Crystallographic Data Presentation
The final refined structure is described by a set of crystallographic parameters. The following table presents representative data for this compound, based on values observed for structurally similar compounds.
| Parameter | Representative Value |
| Chemical Formula | C₈H₈FNO |
| Formula Weight | 153.15[7] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.5 |
| c (Å) | ~15.0 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~700 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.45 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
Hirshfeld Surface Analysis: Quantifying Intermolecular Interactions
While SC-XRD provides the atomic coordinates, Hirshfeld surface analysis offers a powerful graphical and quantitative method to visualize and understand the intermolecular interactions that dictate the crystal packing.[8][9]
Theoretical Basis
The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. This surface can be colored using various properties, most commonly dnorm, which is a normalized contact distance that highlights regions of close intermolecular contact.
Analysis Protocol and Interpretation
-
CIF Input: The analysis starts with the Crystallographic Information File (CIF) generated from the SC-XRD refinement.
-
Surface Generation: Using specialized software (e.g., CrystalExplorer), the Hirshfeld surface for the molecule is calculated.
-
dnorm Mapping: The surface is mapped with the dnorm value. Intense red spots on the surface indicate close contacts (shorter than the van der Waals radii sum) and are indicative of strong interactions like hydrogen bonds.
-
2D Fingerprint Plots: The surface is deconstructed into a 2D histogram, plotting the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). This "fingerprint plot" provides a quantitative summary of all intermolecular contacts.
For this compound, the key interactions expected are:
-
N-H···O Hydrogen Bonds: These are typically the strongest interactions, appearing as sharp spikes in the fingerprint plot. They link molecules into chains or dimers.
-
C-H···F and C-H···O Interactions: Weaker hydrogen bonds that contribute to the overall packing stability.
-
H···H Contacts: These are the most abundant contacts, covering the largest surface area, representing van der Waals forces.[8]
-
C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-system of the aromatic ring of a neighboring molecule.
Figure 2: Logical relationship of key intermolecular forces governing crystal packing.
Computational Synergy: DFT for Structural Validation
Computational chemistry, particularly Density Functional Theory (DFT), serves as an excellent partner to experimental X-ray crystallography. By calculating the properties of an isolated molecule in the gas phase, we can validate the experimental geometry and understand the influence of crystal packing forces.[10][11]
Computational Protocol: DFT Optimization
-
Model Input: The molecular geometry from the refined CIF file is used as the starting point.
-
Calculation Setup: A geometry optimization calculation is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Analysis: The optimized gas-phase geometry is compared to the experimental solid-state geometry. Key bond lengths, angles, and dihedral angles are analyzed.
-
Correlation: Discrepancies between the experimental and computed geometries, particularly in flexible torsion angles, can be directly attributed to the influence of the intermolecular interactions present in the crystal but absent in the gas-phase calculation.
Figure 3: Integrated experimental and computational workflow for crystal structure analysis.
Conclusion
The comprehensive analysis of this compound's crystal structure is a multi-stage process that combines meticulous experimental work with powerful analytical and computational tools. From the careful synthesis and crystallization to the definitive atomic mapping by SC-XRD, every step is crucial. Advanced techniques like Hirshfeld surface analysis and DFT calculations elevate the study from a simple description of atomic positions to a profound understanding of the intermolecular forces that govern the supramolecular architecture. This detailed structural knowledge is invaluable for predicting material properties and is a cornerstone of rational drug design and materials science.
References
-
Novikov, A. P., Bezdomnikov, A. A., Grigoriev, M. S., & German, K. E. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 80–83. [Link]
-
Yadigarov, T. E., Gasanov, A. G., Maharramov, A. M., & Allahverdiyev, M. A. (2022). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1137. [Link]
-
Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Barakat, A. (2023). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Molecules, 28(13), 5183. [Link]
-
Novikov, A. P., Bezdomnikov, A. A., Grigoriev, M. S., & German, K. E. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluoro-phen-yl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 80–83. [Link]
-
Anbalagan, G., & Valan, M. A. (2015). X-ray diffraction powder patterns for acetanilide tetrachloromercurate(II), an inorganic–organic hybrid material. ResearchGate. [Link]
-
S. O. A. El-Sattar, E. M. M. Abdel-Megied, M. M. K. Yousef, and W. A. M. A. El-Wahab (2023). Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E, 79(2), 168-172. [Link]
-
PureSynth. (n.d.). This compound 98.0%(GC). Retrieved from [Link]
- Xu, X., et al. (2015). Preparation method of 2-bromo-4-fluoroacetanilide.
- Liu, J., et al. (2011). Preparation method of 2-br-4-fluoacetanilide.
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-phenylacetamide. PubChem Compound Database. Retrieved from [Link]
-
Kumar, S., et al. (2020). Computational and experimental studies of acetoacetanilide crystals. ResearchGate. [Link]
- Unnamed Inventor. (2018). A kind of synthetic method of the fluoroacetanilide of 2 bromine 4.
-
Novio, F., et al. (2020). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank, 2020(2), M1127. [Link]
-
Unnamed Inventor. (2020). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Patsnap. CN111977717A. [Link]
-
Zhang, P., et al. (2024). Experimental and Computational Study of Pyrogenic Carbonaceous Matter Facilitated Hydrolysis of 2,4-Dinitroanisole (DNAN). OSTI.GOV. [Link]
-
Siadati, S. A., & Ghiasi, R. (2021). Thermodynamic and reactivity descriptors Studies on the interaction of Flutamide anticancer drug with nucleobases: A computational view. Chemical Review and Letters, 4(2), 85-92. [Link]
-
Masachchi, L. W., et al. (2025). A Mixed-Anion Design Approach for High-Efficiency X-ray Scintillators: A Study of KLn(SO4)F2 (Ln = Eu, Gd, Tb, Dy, Ho, and Tm). Inorganic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 3. 2'-Fluoroacetanilide , 98% , 399-31-5 - CookeChem [cookechem.com]
- 4. 2'-Fluoroacetanilide | 399-31-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. A Mixed-Anion Design Approach for High-Efficiency X-ray Scintillators: A Study of KLn(SO4)F2 (Ln = Eu, Gd, Tb, Dy, Ho, and Tm) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
Methodological & Application
Application Note: High-Yield Synthesis of 2-Fluoroacetanilide from 2-Fluoroaniline
Abstract
This application note details a robust, high-purity synthesis protocol for 2-fluoroacetanilide (CAS: 399-31-5) via the acetylation of 2-fluoroaniline . While traditional methods often employ solvent-heavy reflux conditions, this guide prioritizes a Green Chemistry approach utilizing an aqueous suspension method buffered with sodium acetate. This method offers superior safety, reduced waste generation, and high yields (>90%). We provide a comparative analysis of reaction pathways, detailed characterization data (NMR, MP), and critical safety protocols for handling fluorinated anilines.
Introduction & Strategic Rationale
The Target Molecule
This compound is a critical intermediate in the synthesis of agrochemicals (fungicides) and pharmaceuticals. The presence of the ortho-fluorine atom introduces unique steric and electronic properties, influencing the metabolic stability and lipophilicity of downstream derivatives.
Reaction Mechanism
The synthesis proceeds via nucleophilic acyl substitution . The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate, which subsequently collapses to expel an acetate leaving group, yielding the amide.
-
Why Acetic Anhydride? Compared to acetyl chloride, acetic anhydride provides a more controlled reaction exotherm and produces acetic acid (a weak acid) rather than HCl as a byproduct, simplifying the workup.
-
Why Aqueous/Sodium Acetate (Method A)? 2-Fluoroaniline has limited solubility in water, but the addition of HCl solubilizes it as the anilinium salt. Sodium acetate acts as a buffer, deprotonating the amine to restore nucleophilicity exactly when the electrophile (acetic anhydride) is introduced. This "homogeneous-to-heterogeneous" transition precipitates the product, driving the reaction to completion and simplifying isolation.
Experimental Design & Workflow
We present two validated methods. Method A is the recommended standard for laboratory-scale synthesis due to its operational simplicity and green profile. Method B is an alternative for anhydrous requirements.
Reagents and Materials
| Reagent | CAS Number | Role | Purity Grade |
| 2-Fluoroaniline | 348-54-9 | Substrate | >98% |
| Acetic Anhydride | 108-24-7 | Acetylating Agent | >99% |
| Sodium Acetate | 127-09-3 | Buffer/Base | ACS Reagent |
| Hydrochloric Acid | 7647-01-0 | Solubilizer | 37% Conc.[1] |
| Ethanol | 64-17-5 | Recrystallization | 95% |
Workflow Visualization
The following diagram outlines the logical flow of the Green Synthesis (Method A), highlighting critical decision points and phase changes.
Figure 1: Step-by-step workflow for the aqueous synthesis of this compound.
Detailed Protocols
Method A: Aqueous Buffered Synthesis (Recommended)
Scale: 50 mmol (approx. 5.5 g of 2-fluoroaniline)
-
Preparation of Amine Solution:
-
In a 250 mL Erlenmeyer flask, add 2-fluoroaniline (5.56 g, 50 mmol) .
-
Add 150 mL of water . The aniline will likely form an oily layer.
-
Slowly add concentrated HCl (approx. 4.5 mL) while stirring until the solution becomes clear (formation of 2-fluoroanilinium chloride).
-
-
Acetylation:
-
Prepare a solution of sodium acetate trihydrate (7.5 g) in 30 mL water .
-
Add acetic anhydride (5.6 g, 5.2 mL, 55 mmol) to the clear aniline solution.
-
Immediately pour in the sodium acetate solution. Swirl or stir vigorously.
-
-
Reaction & Isolation:
-
The solution will rapidly become cloudy, and a white precipitate of this compound will form within minutes.
-
Cool the flask in an ice bath for 15–20 minutes to maximize yield.
-
Filter the solid using a Buchner funnel and vacuum.
-
Wash the filter cake with cold water (2 x 20 mL) to remove residual acid and salts.
-
-
Purification:
-
Recrystallize the crude solid from a minimum amount of hot ethanol/water (1:1 mixture) .
-
Allow to cool slowly to room temperature, then chill to 4°C. Collect pure crystals.
-
Method B: Anhydrous/Glacial Acetic Acid (Alternative)
Use Case: When strictly anhydrous conditions are required or for large-scale batches where water waste volume is a concern.
-
Dissolve 2-fluoroaniline (50 mmol) in glacial acetic acid (20 mL) .
-
Add acetic anhydride (55 mmol) dropwise.
-
Heat the mixture to 50–60°C for 30 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Filter and purify as in Method A.
Characterization & Quality Control
Successful synthesis is confirmed by the following physicochemical properties.
Physical Data
| Property | Value | Notes |
| Appearance | White crystalline solid | Needles or plates |
| Melting Point | 76.0 – 80.0 °C | Sharp range indicates purity [1][2] |
| Solubility | Soluble in EtOH, MeOH, DCM | Insoluble in cold water |
NMR Spectroscopy Analysis
The ortho-fluorine substituent introduces characteristic splitting patterns.
-
1H NMR (400 MHz, CDCl3):
-
δ 2.23 ppm (s, 3H): Methyl group of the acetyl moiety.
-
δ 6.95 – 7.20 ppm (m, 3H): Aromatic protons (H-4, H-5, H-3). Complex splitting due to H-H and H-F coupling.
-
δ 7.40 – 7.60 ppm (br s, 1H): Amide N-H proton.
-
δ 8.25 – 8.35 ppm (td, 1H): Aromatic proton H-6 (adjacent to Nitrogen). Deshielded by the amide group and exhibits coupling to the fluorine. [3]
-
-
19F NMR:
-
Expect a singlet (or multiplet if proton-coupled) in the range of -120 to -135 ppm .
-
Safety & Handling (E-E-A-T)
Critical Warning: Fluorinated anilines possess distinct toxicological profiles compared to their non-fluorinated counterparts.
-
Toxicity: 2-Fluoroaniline is toxic if swallowed, in contact with skin, or inhaled. It acts as a methemoglobinemia inducer (interferes with oxygen transport in blood).
-
Control: Always handle in a fume hood. Double-glove (Nitrile) is recommended.
-
-
Corrosivity: Acetic anhydride and glacial acetic acid are corrosive and lachrymators.
-
Control: Quench excess anhydride with water carefully; the reaction is exothermic.
-
-
Waste Disposal: Filtrates from Method A contain sodium acetate and traces of aniline. Dispose of as hazardous organic aqueous waste.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oily Product | Impurities or temperature too high | Cool solution to 0°C; scratch glass to induce crystallization. Recrystallize. |
| Low Yield | Incomplete precipitation | Ensure pH is not too acidic (add more NaOAc) or too basic. |
| Colored Product | Oxidation of aniline | Use fresh aniline. Add a pinch of sodium bisulfite during recrystallization. |
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]
-
LibreTexts Chemistry. Acetylation of Aniline Protocols. Available at: [Link]
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Fluoroacetanilide
Executive Summary
This application note details a high-throughput, green chemistry protocol for the synthesis of 2-fluoroacetanilide (N-(2-fluorophenyl)acetamide) via microwave-assisted organic synthesis (MAOS). By utilizing microwave irradiation, this method reduces reaction times from hours (conventional reflux) to minutes while eliminating the need for volatile organic solvents during the reaction phase. This protocol is optimized for medicinal chemistry and agrochemical workflows where this compound serves as a critical scaffold for bioactive compounds.[1]
Introduction & Rationale
This compound is a vital intermediate in the synthesis of various pharmaceuticals and fungicides.[1] Conventional synthesis typically involves the acetylation of 2-fluoroaniline with acetic anhydride or acetyl chloride under reflux conditions, often requiring solvents like benzene or dichloromethane and extended heating periods (1–3 hours).
Why Microwave Irradiation?
-
Dipolar Polarization: Microwave energy directly couples with polar molecules (acetic anhydride and the amine), generating rapid internal heating. This overcomes the thermal lag associated with conductive heating (oil baths).[1]
-
Green Chemistry Compliance: This protocol utilizes a solvent-free approach (or aqueous workup), significantly improving Atom Economy and reducing E-Factor (waste generation).[1]
-
Yield & Purity: Rapid heating profiles minimize side reactions (such as di-acetylation or oxidation), resulting in higher crude purity (>95%) and yields often exceeding 90%.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution .[1] The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the carbonyl carbon of acetic anhydride.[1] Microwave irradiation accelerates this step by increasing the kinetic energy of the specific polar reactants.[1]
Pathway Visualization
Figure 1: Reaction pathway for the acetylation of 2-fluoroaniline.[1] The microwave field enhances the initial nucleophilic attack.
Experimental Protocol
Materials & Equipment[1][2][3][4][5][6][7]
-
Reagents:
-
2-Fluoroaniline (Liquid, d=1.151 g/mL, MW=111.12)
-
Acetic Anhydride (Liquid, d=1.08 g/mL, MW=102.09)
-
Optional: Zinc dust (catalytic amount, if activating aged aniline)
-
-
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (for educational/preliminary runs, use caution).
-
10 mL or 30 mL pressure-rated glass reaction vial with crimp cap.
-
Magnetic stir bar.[1]
-
Step-by-Step Methodology
Safety Warning: 2-Fluoroaniline is toxic if inhaled or absorbed through skin.[1] Acetic anhydride is corrosive and lachrymatory.[1] Perform all transfers in a fume hood.
Step 1: Stoichiometric Assembly
-
In a 10 mL microwave vial, add 1.0 equiv of 2-fluoroaniline (e.g., 2.0 mmol, ~222 mg).
-
Add 1.2 - 1.5 equiv of acetic anhydride (e.g., 2.4 - 3.0 mmol, ~245 - 306 mg).
-
Note: A slight excess of anhydride serves as both reagent and solvent (pseudo-solvent-free).[1]
-
-
Add a magnetic stir bar.[1] Cap the vial securely.
Step 2: Microwave Irradiation
-
Place the vial in the microwave reactor cavity.
-
Program Parameters:
-
Temperature: 80°C - 100°C (Dynamic control)
-
Power: Max 100 W (System will modulate to maintain temp)
-
Time: 2 - 5 minutes
-
Stirring: High
-
-
Start the reaction.[1][2] Observe for pressure spikes (unlikely with these reagents at this scale, but standard safety applies).
Step 3: Workup & Isolation
-
Allow the vial to cool to <50°C (usually automated).
-
Open the vial and pour the reaction mixture directly into 20 mL of ice-cold water .
-
Stir vigorously for 5-10 minutes. The excess acetic anhydride will hydrolyze, and the hydrophobic this compound will precipitate as a white solid.
-
Filtration: Collect the solid via vacuum filtration.[1]
-
Wash: Wash the filter cake with 2 x 5 mL cold water to remove residual acetic acid.
Step 4: Purification (If required)
-
The crude product is often >95% pure.[1]
-
Recrystallization: Dissolve in a minimum amount of hot ethanol/water (1:1 mixture).[1] Cool slowly to room temperature, then 4°C.
Characterization & Data
Physical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 76 - 80 °C | Distinct from p-isomer (~153°C) [1] |
| Solubility | Soluble in EtOH, Acetone | Insoluble in cold water |
Comparative Efficiency Data
Comparison of this protocol against traditional thermal reflux methods.[1]
| Parameter | Conventional Reflux | Microwave Protocol (This Work) | Benefit |
| Time | 60 - 120 mins | 2 - 5 mins | 20x Faster |
| Solvent | Benzene/DCM | None / Excess Reagent | Greener |
| Yield | 75 - 85% | 92 - 98% | Higher Efficiency |
| Energy | High (Continuous heat) | Low (Targeted irradiation) | Cost Saving |
Spectroscopic Validation (Expected)[1]
-
IR (KBr): Strong absorption at 1660-1670 cm⁻¹ (Amide C=O stretch) and 3250-3300 cm⁻¹ (N-H stretch).[1]
-
¹H NMR (CDCl₃):
-
δ ~2.2 ppm (Singlet, 3H, -COCH ₃)
-
δ ~7.0-8.4 ppm (Multiplets, 4H, Aromatic protons; distinctive splitting due to ¹⁹F coupling)
-
δ ~7.5-8.0 ppm (Broad singlet, 1H, NH )
-
Optimization & Expert Troubleshooting
Workflow Logic
Figure 2: Operational workflow for the synthesis process.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of product | Ensure water quench is cold; do not leave in acid water too long. |
| Oily Product | Impure starting material | Recrystallize the aniline precursor or cool the quench mixture below 10°C. |
| Runaway Temp | Exothermic reaction | Reduce MW power limit; use "Power Cycling" mode.[1] |
| Coloration | Oxidation of aniline | Add trace Zinc dust to the reaction vial before irradiation.[1] |
References
-
Yadav, A. R., et al. (2020).[1] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.[1] Asian Journal of Research in Chemistry.[1] Retrieved from [Link]
-
PubChem. Compound Summary: N-(2-Fluorophenyl)acetamide.[1] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
Precision Nitration Strategies for 2-Fluoroacetanilide: Regiocontrol and Scale-Up
Application Note: AN-NIT-2FA-04
Executive Summary
This guide details the regioselective nitration of 2-fluoroacetanilide (
The nitration of electron-rich acetanilides presents a classic dilemma in organic synthesis: balancing reactivity with regioselectivity while preventing amide hydrolysis. This note evaluates two primary reagent systems: Mixed Acid (Sulfuric/Nitric) for cost-effective scale-up, and Acetyl Nitrate (generated in situ) for high-fidelity regiocontrol.
Reaction Mechanism & Regioselectivity
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The regiochemistry is dictated by the competing directing effects of the acetamido group (
-
Acetamido Group (
): Strongly activating, ortho, para-director.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Fluorine Atom (
): Deactivating (inductive), but ortho, para-director (resonance).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
The Dominant Pathway:
The resonance contribution from the nitrogen lone pair is significantly stronger than that of fluorine. Consequently, the incoming nitronium ion (
Visualization: Reaction Pathway
Figure 1: Electrophilic attack favors the position para to the acetamido group due to superior resonance stabilization.
Reagent Selection Guide
| Parameter | Method A: Mixed Acid ( | Method B: Acetyl Nitrate ( |
| Active Species | Nitronium ion ( | Acetyl Nitrate ( |
| Reactivity | High (Aggressive) | Moderate (Mild) |
| Selectivity | Good, but risk of over-nitration | Excellent (High Regio-fidelity) |
| Stability | Substrate may hydrolyze to aniline | Amide bond is protected |
| Safety Profile | Significant Exotherm | Explosion Hazard if |
| Best Use Case | Large-scale, cost-sensitive batches | High-value, purity-critical synthesis |
Experimental Protocols
Protocol A: High-Fidelity Nitration (Acetic Anhydride Method)
Objective: Maximize yield of the 4-nitro isomer while minimizing hydrolysis.
Safety Warning: Acetyl nitrate is unstable.[1] Never allow the reaction temperature to exceed
Materials
-
This compound (
, ) -
Glacial Acetic Acid (
) -
Acetic Anhydride (
) -
Fuming Nitric Acid (
, ) -
Ethanol (for recrystallization)[2]
Step-by-Step Procedure
-
Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve This compound in a mixture of Glacial Acetic Acid and Acetic Anhydride .
-
Cooling: Submerge the flask in an ice-salt bath. Cool the internal temperature to
. -
Reagent Generation (In Situ): Add Nitric Acid dropwise via an addition funnel.
-
Critical: Maintain internal temperature below
. The formation of acetyl nitrate is exothermic.
-
-
Reaction: Allow the mixture to stir at
for 1 hour, then slowly warm to room temperature ( ) and stir for an additional 2 hours. -
Quenching: Pour the reaction mixture slowly into
of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid. -
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (
) to remove residual acid. -
Purification: Recrystallize from hot Ethanol (
).-
Target Yield:
-
Appearance: Pale yellow needles.
-
Protocol B: Scalable Mixed-Acid Nitration
Objective: Cost-effective synthesis for larger batches (
Step-by-Step Procedure
-
Solvent Base: Place Conc. Sulfuric Acid (
per gram of substrate) in a reactor. Cool to . -
Substrate Addition: Add This compound portion-wise. Ensure temperature does not rise above
. Stir until fully dissolved. -
Nitration: Prepare a mixture of Conc. Nitric Acid (
) and Sulfuric Acid (1:1 v/v). Add this mixture dropwise to the reactor.-
Control: Keep temperature
to prevent amide hydrolysis (which would yield the unstable fluoro-nitro-aniline).
-
-
Work-up: Quench on ice. Neutralize residual acid with saturated Sodium Bicarbonate if necessary (to pH 6-7). Filter and wash.[3][4]
Analytical Validation (Self-Correction)
To ensure the correct isomer (4-nitro) is formed rather than the 5-nitro isomer, analyze the
-
4-Nitro-2-fluoroacetanilide (Target):
-
Look for the aromatic proton at position 3 (between F and
). It will appear as a doublet of doublets (dd) with a large coupling. -
Proton at Position 6 (ortho to NHAc) will show a doublet.
-
Key Indicator: The symmetry of the substitution pattern (1,2,4) is distinct from the 1,2,5 pattern.
-
-
Common Failure Mode (Hydrolysis):
-
Appearance of a broad singlet around
indicates free amine ( ), suggesting the acetyl group was lost.
-
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | Formula: | |
| Melting Point | Literature values vary; confirm with NMR. | |
| Appearance | Yellow Crystalline Solid | Darkening indicates oxidation/impurities. |
| Solubility | Soluble in EtOAc, Acetone | Insoluble in cold water. |
Safety & Workflow Logic
Workflow Diagram
Figure 2: Operational workflow for batch nitration, highlighting critical temperature control points (Red).
Critical Safety Note: Runaway Reactions
When using Method B (Acetic Anhydride) , the formation of acetyl nitrate is exothermic. If the temperature exceeds
-
Mitigation: Always use an oversized cooling bath. Add Nitric acid at a rate where the temperature sensor responds immediately. If temperature spikes, stop addition immediately.
References
-
Regioselectivity in Acetanilide Nitration
-
Smith, K., & Musson, A. (2016). Distinguishing Structural Isomers of Mono- and Di-Substituted Benzene Rings. Spectroscopy.[3]
-
-
Linezolid Intermediate Synthesis (Process Chemistry)
- Pearlman, B. A., et al. (2019). Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.
-
Safety of Acetyl Nitrate
- Albrecht, H., et al. (2021). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer Institute for Chemical Technology.
-
General Protocol for Fluorinated Acetanilides
Sources
- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
using 2-fluoroacetanilide in electrophilic aromatic substitution
Application Note: Precision Electrophilic Substitution of 2-Fluoroacetanilide
Executive Summary
Substrate: this compound (N-(2-fluorophenyl)acetamide) CAS: 399-31-5 Application: Synthesis of polysubstituted fluoro-aniline derivatives for pharmaceutical scaffolds (e.g., kinase inhibitors, antibacterial agents).
This guide details the regioselective electrophilic aromatic substitution (EAS) of this compound. Unlike non-fluorinated analogues, the presence of the fluorine atom at the ortho position creates a unique electronic and steric environment. This note provides validated protocols for Bromination and Nitration , specifically targeting the para-position relative to the acetamido group (Position 4), overcoming the competing directing effects of the fluorine substituent.
Mechanistic Analysis: The "Director Conflict"
In this compound, two substituents compete to direct the incoming electrophile:
-
Acetamido Group (-NHCOCH₃) at Position 1: A strong activator and ortho, para-director.
-
Fluorine Atom (-F) at Position 2: A weak deactivator but also an ortho, para-director.
The Conflict:
-
NHAc directs to Position 4 (para) and Position 6 (ortho).
-
Fluorine directs to Position 3 (ortho to F) and Position 5 (para to F).
The Resolution: The resonance contribution from the nitrogen lone pair in the acetamido group is significantly stronger than that of the fluorine atom. Consequently, the NHAc group dominates regioselectivity .
-
Major Site (Position 4): This position is para to the strong activator (NHAc) and meta to the fluorine. It is electronically favored and sterically accessible.
-
Minor Site (Position 6): While activated by NHAc, this position is sterically crowded, flanked by the bulky acetamido group and the ring hydrogen.
-
Unlikely Sites (3 & 5): These are deactivated by the NHAc group (meta relationship).
Regioselectivity Map:
Experimental Protocols
Protocol A: Regioselective Bromination
Target Product: 4-Bromo-2-fluoroacetanilide (CAS: 326-66-9) Method: N-Bromosuccinimide (NBS) in Polar Aprotic Solvent Why this method? Using NBS in DMF or Acetonitrile provides a controlled release of bromonium ions, minimizing poly-bromination and favoring the para-isomer over the ortho-isomer due to the bulkiness of the NBS-solvent complex.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (5 mL per mmol substrate)
-
Sodium Bisulfite (aq) for quenching
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with this compound and Acetonitrile. Stir until fully dissolved at room temperature (20-25°C).
-
Addition: Add NBS portion-wise over 15 minutes. Note: The reaction is slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC. The starting material spot (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.5).
-
Quenching: Pour the reaction mixture into 5 volumes of ice-cold water containing 1% sodium bisulfite (to neutralize excess bromine/NBS).
-
Isolation: A white precipitate will form. Stir for 30 minutes to granulate the solid.
-
Filtration: Filter the solid under vacuum and wash with cold water (3x).
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Workflow Diagram:
Protocol B: Controlled Nitration
Target Product: N-(2-Fluoro-4-nitrophenyl)acetamide (CAS: 348-19-6) Method: Mixed Acid Nitration (Low Temperature) Critical Control: Temperature must be kept <10°C to prevent hydrolysis of the acetamido group (which would yield the explosive/unstable nitramine or free aniline) and to maximize regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (Solvent)[1]
-
Concentrated H₂SO₄ (Catalyst)
-
Fuming HNO₃ (1.1 eq)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in Glacial Acetic Acid (3 mL/g) in a flask equipped with a thermometer and ice bath. Cool to 0–5°C.[2]
-
Acidification: Slowly add Conc. H₂SO₄ (1.0 mL/g substrate) while maintaining temp <10°C.[2]
-
Nitration: Add Fuming HNO₃ dropwise over 30 minutes. Caution: Highly Exothermic. Ensure internal temperature never exceeds 10°C.
-
Digestion: Allow the mixture to stir at 0–5°C for 1 hour, then allow to warm to 15°C for 30 minutes.
-
Quenching: Pour the mixture slowly onto crushed ice (10x weight of acid). Vigorous stirring is essential.
-
Isolation: The product precipitates as a pale yellow solid. Filter and wash copiously with water until the filtrate is neutral pH.
-
Drying: Dry in a vacuum oven at 50°C.
Data Summary & Validation
The following table contrasts the expected properties of the correct product (derived from this compound) versus the isomer often found in literature (derived from 4-fluoroacetanilide). Ensure you are characterizing the correct isomer.
| Property | Target Product (From 2-Fluoro Substrate) | Common Isomer (From 4-Fluoro Substrate) |
| Structure | 4-Bromo-2-fluoroacetanilide | 2-Bromo-4-fluoroacetanilide |
| Substitution Pattern | Br at 4, F at 2 (Para to NHAc) | Br at 2, F at 4 (Ortho to NHAc) |
| Melting Point | 154 – 158 °C [1] | 117 – 119 °C [2] |
| CAS Number | 326-66-9 | 1009-22-9 |
| Nitration Analog | N-(2-Fluoro-4-nitrophenyl)acetamide | N-(4-Fluoro-2-nitrophenyl)acetamide |
| Nitration MP | 200 – 201 °C [3] | 70 – 73 °C [4] |
Analytical Check:
-
1H NMR (DMSO-d6): Look for the splitting pattern of the aromatic protons.
-
Target (4-substituted): You will see a doublet (H-6), a multiplet/triplet (H-5), and a doublet of doublets (H-3, large coupling to F). The symmetry is distinct from the 2,4-isomer.
-
Mass Spec: Bromine isotopes (79Br/81Br) will show a 1:1 ratio at M+ and M+2.
-
References
-
Fisher Scientific. 4'-Bromo-2'-fluoroacetanilide Specifications.Link
-
ChemicalBook. 2'-Bromo-4'-fluoroacetanilide Properties and CAS 1009-22-9.Link
-
BenchChem. Technical Guide: 2'-Fluoro-4'-nitroacetanilide (CAS 348-19-6).Link
-
ChemSynthesis. 4-Fluoro-2-nitroacetanilide Synthesis and Properties.Link
-
Sigma-Aldrich. Safety Data Sheet: 4'-Bromo-2'-fluoroacetanilide.[3]Link
Sources
hydrolysis of 2-fluoroacetanilide to 2-fluoroaniline procedure
Abstract & Scope
This application note details a robust, laboratory-scale protocol for the deprotection of 2-fluoroacetanilide to yield 2-fluoroaniline (CAS 348-54-9). While reduction of nitro-compounds is common in industry, the hydrolysis of acetanilides is a critical workflow in medicinal chemistry when protecting groups are used to direct electrophilic aromatic substitution (e.g., nitration or halogenation) to specific positions.
This guide prioritizes acid-catalyzed hydrolysis over basic conditions. Although both are viable, the acidic route allows for a "pH-swing" workup that inherently removes neutral impurities, ensuring high purity (>98%) suitable for subsequent pharmaceutical intermediate synthesis.
Introduction: The Strategic Value of Fluoroanilines
2-Fluoroaniline is a high-value pharmacophore scaffold.[1] The introduction of fluorine at the ortho position of the aniline ring serves two critical functions in drug design:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the ortho position, extending the half-life of the drug candidate.
-
Conformational Locking: The fluorine atom can induce specific conformational preferences via intramolecular hydrogen bonding or dipole-dipole interactions, influencing receptor binding affinity.
Reaction Overview:
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This overcomes the steric hindrance imposed by the ortho-fluorine atom.
Key Mechanistic Steps:
-
Activation: Protonation of the amide carbonyl oxygen.
-
Addition: Nucleophilic attack by water forms a tetrahedral intermediate.
-
Elimination: Collapse of the intermediate expels the amine (as a leaving group).
-
Salt Formation: The resulting amine immediately reacts with excess acid to form the anilinium salt, driving the equilibrium forward (Le Chatelier’s principle).
Figure 1: Acid-catalyzed hydrolysis pathway favoring the formation of the ammonium salt.
Experimental Protocol
Reagents & Equipment
| Reagent | Specification | Role |
| This compound | >98% Purity | Substrate |
| Hydrochloric Acid | 6M Aqueous Solution | Catalyst / Reactant |
| Ethanol (95%) | Reagent Grade | Co-solvent (Solubility) |
| Sodium Hydroxide | 20% w/v Aqueous | Neutralization Agent |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Magnesium Sulfate | Anhydrous | Drying Agent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (65.3 mmol) of this compound in 30 mL of Ethanol .
-
Note: The ethanol is crucial to solvate the organic substrate before the aqueous acid is added.
-
-
Slowly add 50 mL of 6M HCl .
-
Observation: A slight exotherm may occur. The solution might turn cloudy initially but should clear upon heating.
-
-
Attach a reflux condenser.[2]
Step 2: Hydrolysis (Reflux)
-
Heat the mixture to a gentle reflux (~85-90°C oil bath temperature).
-
Maintain reflux for 2 to 3 hours .
-
Monitoring: Check progress via TLC (Silica; 30% EtOAc/Hexane). The starting material (
) should disappear; the product (amine salt) stays at the baseline.
-
Step 3: Isolation (The Acid/Base Swing)
-
Concentration: Remove the bulk of the ethanol using a rotary evaporator (40°C, reduced pressure). Do not evaporate to dryness; leave the aqueous acid residue.
-
Acid Wash (Purification): Dilute the residue with 30 mL of water. Wash this acidic solution with 2 x 20 mL Diethyl Ether .
-
Rationale: The product is currently the water-soluble hydrochloride salt (
). Unreacted amide or non-basic impurities will migrate to the ether layer. Discard the organic (ether) layer.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 20% NaOH dropwise with stirring until the pH reaches 10-12.
-
Observation: The solution will become cloudy/oily as the free amine (2-fluoroaniline) separates from the water.
-
Step 4: Extraction & Drying
-
Extract the basic aqueous mixture with 3 x 30 mL Dichloromethane (DCM) .
-
Combine the DCM layers.
-
Wash the combined organics with 20 mL Brine (Saturated NaCl).
-
Dry over Anhydrous
for 15 minutes. -
Filter off the drying agent.
Step 5: Final Purification
-
Concentrate the filtrate on a rotary evaporator to obtain the crude oil.
-
Distillation: Perform a vacuum distillation.
-
Target: 2-Fluoroaniline boils at 171-173°C at atm , or approx. 60-65°C at 15 mmHg .
-
Yield: Expected yield is 85-92%.
-
Process Validation & Quality Control
Analytical Data
| Test | Expected Result | Notes |
| Appearance | Clear to pale yellow liquid | Darkens upon air oxidation. Store under |
| 1H NMR (CDCl3) | Characteristic broad singlet for amine protons. | |
| IR Spectroscopy | 3380, 3470 | Disappearance of Carbonyl stretch (1660 |
| Refractive Index | High precision purity check. |
Troubleshooting Guide
-
Low Yield: Often due to incomplete hydrolysis. Extend reflux time or increase HCl concentration to 8M.
-
Dark Product: Anilines oxidize easily. Ensure the basification and extraction steps are performed quickly and the final product is distilled under inert atmosphere if possible.
-
Emulsions: During DCM extraction, emulsions can form. Add more Brine or a small amount of Methanol to break the emulsion.
Workflow Visualization
Figure 2: The "Acid-Base Swing" purification workflow ensuring removal of non-basic impurities.
Safety & Hazards (HSE)
-
Toxicity: 2-Fluoroaniline is Toxic if swallowed (H302) and Toxic in contact with skin (H311) . It can cause methemoglobinemia (blue skin, respiratory distress).
-
Handling: Always work in a fume hood. Double-glove (Nitrile) is recommended.
-
Waste: Aqueous waste from the extraction contains aniline traces and must be treated as hazardous organic waste, not poured down the drain.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9584, 2-Fluoroaniline. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide hydrolysis protocols).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for nucleophilic acyl substitution).
Sources
Application Note: Preparation and Crystallization of 2-Fluoroacetanilide for X-ray Diffraction Studies
Abstract
This technical guide details the optimized protocol for the synthesis, purification, and growth of diffraction-quality single crystals of 2-fluoroacetanilide (CAS: 399-31-5). While fluoro-substituted acetanilides are common bioisosteres in medicinal chemistry, obtaining crystals suitable for high-resolution X-ray diffraction requires strict control over purity and nucleation kinetics. This note provides a self-validating workflow, moving from raw material synthesis via acetylation of 2-fluoroaniline to the isolation of single crystals using slow evaporation and vapor diffusion techniques.
Introduction
The introduction of fluorine into organic scaffolds is a pivotal strategy in drug design to modulate metabolic stability and lipophilicity. This compound serves as a fundamental model system for understanding the structural perturbations caused by ortho-fluorine substitution in amide linkages.
For X-ray crystallography, the target is to grow a single crystal with dimensions of approximately
Key Physical Properties
| Property | Value | Note |
| Formula | ||
| Molecular Weight | 153.15 g/mol | |
| Melting Point | 77 – 79 °C | Distinct sharp melt indicates high purity |
| Solubility | Soluble in EtOH, MeOH, EtOAc | Poorly soluble in cold water |
| Crystal Habit | Colorless Plates/Prisms | Dependent on solvent system |
Safety Protocol (Critical)
-
2-Fluoroaniline: Highly toxic by inhalation and skin contact. Potential mutagen. Must be handled in a certified chemical fume hood. Double-gloving (Nitrile) recommended.
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.
-
General: Wear safety goggles, lab coat, and closed-toe shoes.
Part I: Chemical Synthesis
We utilize a classic aqueous acetylation method. This "green" approach is preferred over dichloromethane (DCM) routes for crystal growth precursors because it naturally precipitates the hydrophobic product, simplifying the initial purification.
Reaction Mechanism & Workflow
The amine group of 2-fluoroaniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. Sodium acetate acts as a buffer to neutralize the acetic acid byproduct, driving the equilibrium forward.
Figure 1: Synthetic pathway and workup for this compound.
Experimental Procedure
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 2-fluoroaniline (2.0 mL, ~20 mmol) in 50 mL of distilled water .
-
Acidification: Slowly add 2.5 mL of concentrated HCl while stirring. The solution will become clear as the anilinium salt forms.
-
Acetylation: Prepare a solution of Acetic Anhydride (3.0 mL, ~30 mmol) . Add this to the stirring amine solution.
-
Buffering: Immediately add a pre-prepared solution of Sodium Acetate (3.5 g) in 10 mL water .
-
Precipitation: The mixture will become cloudy and a white solid will precipitate rapidly. Vigorously stir for 10–15 minutes to ensure complete reaction.
-
Isolation: Cool the flask in an ice bath for 20 minutes to maximize yield. Filter the solid using a Buchner funnel and wash with
mL of ice-cold water.
Purification (Pre-Crystallization)
Before growing single crystals, the bulk powder must be chemically pure.
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
-
Add warm water dropwise until a faint turbidity persists.
-
Add one drop of ethanol to clear the solution.
-
Allow to cool slowly to room temperature.
-
Filter the shiny white crystals and dry in a desiccator. Yield: ~70-80%. MP Check: Should be sharp at 77–79 °C.
Part II: Crystallization for X-ray Diffraction
High-quality crystals require a slow transition from undersaturated to supersaturated states. We employ two parallel methods to ensure success.
Method A: Slow Evaporation (Recommended)
This method yields robust, block-like crystals suitable for easy mounting.
-
Prepare a saturated solution of purified this compound in absolute Ethanol or Methanol (approx. 20 mg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial. Dust particles act as unwanted nucleation sites.
-
Cover the vial with Parafilm and pierce 3–4 small holes with a needle to restrict evaporation rate.
-
Place in a vibration-free area at constant temperature (20–22 °C).
-
Timeline: Crystals should appear within 3–7 days.
Method B: Vapor Diffusion (Sitting Drop)
Ideal if Method A yields clusters or needles.
-
Inner Vessel: Place 0.5 mL of concentrated solution (in Ethanol) in a small inner vial.
-
Outer Vessel: Place the inner vial inside a larger jar containing 5 mL of Hexane (precipitant).
-
Seal the outer jar tightly. Hexane vapors will diffuse into the ethanol, slowly lowering solubility and forcing crystallization.
-
Timeline: 1–2 weeks.
Figure 2: Decision tree for single-crystal growth optimization.
Characterization & Data Collection
Before mounting, validate the crystal quality.
Optical Evaluation
Place the crystal under a polarizing microscope. Rotate the stage.
-
Pass: The crystal extinguishes (goes dark) completely and uniformly every 90°.
-
Fail: The crystal shows "mosaic" patterns or does not extinguish fully (indicates twinning or polycrystallinity).
X-ray Data Collection Parameters
-
Mounting: Use a cryoloop with Paratone-N oil.
-
Temperature: Collect data at 100 K (liquid nitrogen stream) to reduce thermal motion (atomic displacement parameters) and enhance high-angle diffraction intensity.
-
Space Group: this compound typically crystallizes in a monoclinic system (e.g.,
or ). The presence of the fluorine atom does not usually disrupt the centrosymmetry unless chiral impurities are present (unlikely here). -
Reflections: Expect strong diffraction spots.[1] The F-atom provides good scattering power (
).
Structural Expectations
-
Hydrogen Bonding: Look for intermolecular
chains forming layers. -
Fluorine Contacts: Analyze weak
interactions, which are critical for stabilizing the crystal packing in fluoro-aromatics.
Troubleshooting
| Issue | Cause | Solution |
| Oiling Out | Solution too concentrated or cooling too fast. | Re-dissolve and add solvent. Use vapor diffusion. |
| Twinning | Rapid growth or physical stress. | Grow slower (fewer holes in Parafilm). Cut crystal tip.[2] |
| Small Crystals | Nucleation rate too high. | Filter solution again (0.2 µm). Reduce evaporation rate. |
References
-
Synthesis Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Acetylation of Amines.
-
Crystal Data Validation: CCDC Entry 907078 (N-(2-fluorophenyl)acetamide).
-
Physical Properties: PubChem Compound Summary for CID 67860.[3]
-
Crystallization Techniques: "Crystal Growth of Organic Materials", Myerson, A. S. (Ed.).[3][4]
Sources
Green Chemistry in Action: Advanced Protocols for the Synthesis of N-(2-fluorophenyl)acetamide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Synthesis
In the landscape of modern pharmaceutical and chemical research, the principles of green chemistry are no longer a niche interest but a fundamental pillar of sustainable and responsible science. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as N-(2-fluorophenyl)acetamide, traditionally relies on methods that often utilize hazardous solvents, excess reagents, and energy-intensive processes. This application note provides a comprehensive guide to greener, more efficient, and safer methods for the synthesis of N-(2-fluorophenyl)acetamide, a key structural motif in various biologically active compounds. By embracing solvent-free conditions and alternative energy sources like microwave and ultrasound irradiation, we can significantly reduce the environmental footprint of this important synthesis, while often improving reaction times and yields.
This document is structured to provide not just protocols, but a deeper understanding of the rationale behind these greener methodologies. We will explore the mechanistic advantages of each technique and provide detailed, self-validating protocols for their implementation in a laboratory setting.
The Target Molecule: N-(2-fluorophenyl)acetamide
N-(2-fluorophenyl)acetamide is a valuable intermediate in organic synthesis. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a crucial building block in drug discovery. The classical synthesis route involves the acylation of 2-fluoroaniline with acetic anhydride, often in the presence of a solvent like glacial acetic acid.[1] While effective, this method presents opportunities for green chemistry interventions to minimize waste and energy consumption.
Chemical Reaction:
Methodology 1: Solvent-Free Synthesis under Ambient Conditions
The elimination of solvents is a cornerstone of green chemistry, as solvents constitute a significant portion of the waste generated in chemical processes.[2] For the synthesis of N-(2-fluorophenyl)acetamide, a solvent-free approach is not only feasible but also highly efficient.
Causality and Experimental Choice:
By removing the solvent, we increase the concentration of the reactants, which can lead to faster reaction rates. The direct interaction of 2-fluoroaniline and acetic anhydride, both liquids at room temperature, allows for an efficient reaction without the need for a medium to facilitate contact. This approach significantly reduces the Process Mass Intensity (PMI), a key green chemistry metric that quantifies the total mass of materials used to produce a certain mass of product.[3][4][5]
Experimental Workflow Diagram:
Caption: Workflow for solvent-free synthesis.
Detailed Experimental Protocol:
Materials and Equipment:
-
2-Fluoroaniline (ensure purity)
-
Acetic anhydride (reagent grade)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Safety Precautions:
-
2-Fluoroaniline: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8][9]
-
Procedure: Conduct the experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber or Viton®/Butyl recommended), and a lab coat.[9][10]
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask or beaker equipped with a magnetic stir bar, add 2-fluoroaniline (e.g., 10 mmol, 1.11 g).
-
With continuous stirring, slowly add acetic anhydride (e.g., 11 mmol, 1.04 ml, 1.12 g) to the 2-fluoroaniline. An exothermic reaction may be observed.
-
Continue stirring the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 50-100 mL) with vigorous stirring.
-
A white precipitate of N-(2-fluorophenyl)acetamide will form.
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and acetic acid.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Methodology 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[11]
Causality and Experimental Choice:
Microwave irradiation directly heats the reaction mixture through dielectric heating, which involves the interaction of the electromagnetic field with polar molecules.[12][13][14] This rapid and uniform heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can enhance product yields by minimizing the formation of side products.[15][16][17] The solvent-free nature of this protocol further enhances its green credentials.
Experimental Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis.
Detailed Experimental Protocol:
Materials and Equipment:
-
2-Fluoroaniline
-
Acetic anhydride
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Safety Precautions:
-
Follow all safety precautions outlined in Methodology 1.
-
Ensure that the microwave reactor is operated according to the manufacturer's instructions. Use sealed vessels designed for microwave synthesis to prevent pressure buildup.
Step-by-Step Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, add 2-fluoroaniline (e.g., 5 mmol, 0.555 g).
-
Add acetic anhydride (e.g., 5.5 mmol, 0.52 ml, 0.56 g) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and for a short duration (e.g., 100-300 W for 1-5 minutes). The optimal conditions may need to be determined empirically. Monitor the temperature to avoid excessive heating.
-
After the irradiation is complete, allow the vessel to cool to room temperature before carefully opening it.
-
Pour the reaction mixture into a beaker containing ice-cold water (approximately 30-50 mL) with stirring.
-
A white precipitate will form. Cool the mixture in an ice bath for 10-15 minutes.
-
Collect the product by vacuum filtration and wash with cold deionized water.
-
Dry the product as described in Methodology 1.
Methodology 3: Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis.[18] The phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates.[10][19][20]
Causality and Experimental Choice:
Ultrasound irradiation enhances mass transfer and creates highly reactive species through the formation and collapse of cavitation bubbles.[20] This can lead to faster and more efficient reactions, often at lower bulk temperatures than conventional heating.[21][22] For the synthesis of N-(2-fluorophenyl)acetamide, sonication can promote the reaction between 2-fluoroaniline and acetic anhydride, potentially reducing reaction times and improving yields.
Experimental Workflow Diagram:
Caption: Workflow for ultrasound-assisted synthesis.
Detailed Experimental Protocol:
Materials and Equipment:
-
2-Fluoroaniline
-
Acetic anhydride
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
Safety Precautions:
-
Adhere to the safety guidelines detailed in Methodology 1.
-
High-intensity ultrasound can cause hearing damage; use appropriate hearing protection if using a probe sonicator.
Step-by-Step Procedure:
-
In a suitable reaction vessel, combine 2-fluoroaniline (e.g., 10 mmol, 1.11 g) and acetic anhydride (e.g., 11 mmol, 1.04 ml, 1.12 g).
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature for 10-20 minutes. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, work up the mixture by adding ice-cold water as described in the previous methods.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
Data Presentation and Method Comparison
To facilitate the selection of the most appropriate method for a given application, the following table summarizes the key performance indicators for each of the described synthetic protocols.
| Parameter | Conventional Method[1] | Solvent-Free (Ambient) | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted (Solvent-Free) |
| Reaction Time | 5 minutes (reflux) | 15-30 minutes | 1-5 minutes[16][17] | 10-20 minutes |
| Temperature | Reflux | Room Temperature | Controlled (e.g., 80-120°C) | Room Temperature |
| Solvent | Glacial Acetic Acid | None | None | None |
| Energy Input | High (Conventional Heating) | Low | Moderate (Short Duration) | Low to Moderate |
| Typical Yield | Good to Excellent | High | Excellent[16][23][24] | High[21] |
| Work-up | Dilution, Filtration | Dilution, Filtration | Dilution, Filtration | Dilution, Filtration |
| Green Metrics (PMI) | High | Low | Very Low | Very Low |
Green Chemistry Metrics: A Quantitative Assessment
To objectively evaluate the "greenness" of each method, we can employ established green chemistry metrics.[3][25]
-
Atom Economy (AE): This metric calculates the efficiency of a reaction in converting reactants to the desired product. For the synthesis of N-(2-fluorophenyl)acetamide from 2-fluoroaniline and acetic anhydride, the atom economy is theoretically the same for all methods as the stoichiometry is identical. AE = (Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100%
-
Process Mass Intensity (PMI): PMI provides a more holistic view by considering all materials used in the process, including solvents and work-up chemicals.[3][4][5] The solvent-free methods will have a significantly lower PMI compared to the conventional method that uses glacial acetic acid as a solvent. PMI = (Total Mass of Inputs) / (Mass of Product)
The adoption of solvent-free, microwave-assisted, or ultrasound-assisted methods demonstrably improves the green credentials of N-(2-fluorophenyl)acetamide synthesis by drastically reducing the PMI.
Conclusion
The application of green chemistry principles to the synthesis of N-(2-fluorophenyl)acetamide offers significant advantages over traditional methods. Solvent-free synthesis, both at ambient temperature and with microwave or ultrasound assistance, provides rapid, efficient, and environmentally benign routes to this important chemical intermediate. These methods not only reduce waste and energy consumption but can also lead to higher yields and simpler purification procedures. By adopting these protocols, researchers and drug development professionals can contribute to a more sustainable future for the chemical and pharmaceutical industries.
References
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Retrieved from [Link]
-
Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). NIH. Retrieved from [Link]
-
Solvent-Free Synthesis of N-aryl-b-Enaminones Under Microwave Irradiation. (2014). Asian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of N-(2-fluorophenyl)acetamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Retrieved from [Link]
-
solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
N-(2-Acetylphenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021). ACS Publications. Retrieved from [Link]
-
Safety Data Sheet: Acetic acid anhydride. (n.d.). Carl ROTH. Retrieved from [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. (2015). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace. Retrieved from [Link]
-
Microwave chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Ultrasound-assisted Synthesis of Novel 4-[3-acetyl-2-(N-alkyl(aryl)acetamido)-1,3, 4-thiadiazol-5-yl]-3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazoles: Anticancer. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (n.d.). ACS Publications. Retrieved from [Link]
-
Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011). University of Michigan. Retrieved from [Link]
-
Sonochemistry: Ultrasound in Organic Chemistry. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
METRICS - Green Chemistry Toolkit. (n.d.). American Chemical Society. Retrieved from [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). University of York Research Repository. Retrieved from [Link]
-
The Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. (2024). Indian Journal of Chemistry (IJC). Retrieved from [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]
-
2-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. Retrieved from [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). PMC. Retrieved from [Link]
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Troubleshooting & Optimization
improving yield of 2-fluoroacetanilide synthesis reaction
<-3a--22_b-22_> ## Technical Support Center: Optimizing the Synthesis of 2-Fluoroacetanilide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into improving the yield and purity of this important chemical intermediate. Here, we will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, optimized protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially scalable method is the N-acetylation of 2-fluoroaniline. This reaction is typically accomplished using an acetylating agent such as acetic anhydride or acetyl chloride. The choice between these two reagents often depends on factors like reaction kinetics, cost, and safety considerations.[1][2] Acetic anhydride is generally favored for its milder reactivity and the less hazardous nature of its acetic acid byproduct compared to the hydrochloric acid generated from acetyl chloride.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this synthesis can often be attributed to several key factors:
-
Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of the reagents.
-
Side Reactions: The formation of undesired byproducts can consume starting material and complicate purification, thereby reducing the isolated yield.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Purity of Starting Materials: Impurities in the 2-fluoroaniline or the acetylating agent can interfere with the reaction.
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?
The most common impurities include unreacted 2-fluoroaniline and diacetylated product (N,N-diacetyl-2-fluoroaniline). Diacetylation is more likely to occur under harsh reaction conditions or with a large excess of the acetylating agent. Hydrolysis of the product back to 2-fluoroaniline can also occur during aqueous workup if the pH is not carefully controlled.[3]
Troubleshooting Guide
Problem: Low Product Yield
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Incomplete Acetylation | The nucleophilicity of the amine in 2-fluoroaniline is reduced by the electron-withdrawing effect of the fluorine atom. This can slow the reaction rate compared to aniline. The reaction may require more forcing conditions to proceed to completion. | 1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60°C) can increase the reaction rate.[4][5] 2. Extend Reaction Time: Monitor the reaction by TLC until the starting material is no longer visible. 3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to ensure complete conversion of the 2-fluoroaniline. |
| Product Hydrolysis | The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which can occur during the workup phase.[3] This reverts the product back to the starting amine. | 1. Neutralize Carefully: During the aqueous workup, carefully neutralize any excess acid. If using acetyl chloride, a base like sodium acetate is often added to neutralize the HCl byproduct as it forms.[6] 2. Control pH During Extraction: Ensure the aqueous phase is neutral or slightly basic during extraction to prevent hydrolysis. |
| Mechanical Losses | The product is a crystalline solid. Significant losses can occur during transfer, filtration, and recrystallization if not performed carefully. | 1. Optimize Recrystallization: Use a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve the crude product and allow it to cool slowly for maximum crystal recovery.[5][6] 2. Careful Filtration: Ensure the complete transfer of the solid to the filter funnel and wash with a small amount of cold solvent to recover any remaining product. |
Problem: Product Purity Issues
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Presence of Starting Material | Incomplete reaction is the most common reason for the presence of 2-fluoroaniline in the final product. | See "Incomplete Acetylation" solutions above. For purification, recrystallization is often effective at removing unreacted starting material. |
| Formation of Diacetylated Byproduct | While less common for anilines, high temperatures and a large excess of a highly reactive acetylating agent (like acetyl chloride) can lead to the formation of a diacetylated byproduct. | 1. Use Acetic Anhydride: Acetic anhydride is less reactive than acetyl chloride and provides better control, minimizing over-acetylation.[1] 2. Control Stoichiometry: Avoid using a large excess of the acetylating agent. 3. Temperature Control: Perform the reaction at room temperature or with gentle heating to avoid side reactions. |
| Colored Impurities | Anilines are prone to oxidation, which can form colored impurities. This can be exacerbated by heat and exposure to air. | 1. Use High-Purity Starting Materials: Ensure the 2-fluoroaniline is as pure as possible and has not discolored from storage. 2. Inert Atmosphere: For very high-purity requirements, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. 3. Decolorizing Carbon: During recrystallization, adding a small amount of activated charcoal can help remove colored impurities. |
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving common issues in this compound synthesis.
Caption: A troubleshooting workflow for this compound synthesis.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks to maximize yield and purity.
Reagents and Materials:
-
2-Fluoroaniline (high purity)[7]
-
Acetic Anhydride (≥99%)[8]
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (1.1 eq) dropwise to the solution. An exotherm may be observed.[9]
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, gently heat the reaction to 50-60°C for 1-2 hours.[5]
-
In-Process Check (TLC): After 1 hour of heating, take a small aliquot of the reaction mixture and spot it on a TLC plate against a spot of the starting 2-fluoroaniline. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Quenching and Precipitation: Once the reaction is complete, cool the flask to room temperature and then pour the reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously. The this compound will precipitate as a white solid.[6][10]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove acetic acid and any water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. Note that prolonged drying at high temperatures can lead to sublimation.[10]
-
Purification (Recrystallization): Dissolve the crude, dried product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Safety Information
-
2-Fluoroaniline: This substance is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[11]
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water to form acetic acid.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13]
-
General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[14]
References
- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.
- CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents.
- SYNTHESIS OF 2-CHLORO-4-FLUORANILINE.
-
Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]
- CN107602407A - A kind of synthetic method of the fluoroacetanilide of 2 bromine 4 - Google Patents.
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. Available at: [Link]
- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.
- US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. Available at: [Link]
-
Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap. Available at: [Link]
-
Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Available at: [Link]
-
2-Fluoroaniline | C6H6FN | CID 9584 - PubChem. Available at: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available at: [Link]
-
Acetic anhydride or acetyl chloride, that is the question... - Sciencemadness Discussion Board. Available at: [Link]
-
Two-step synthesis of per-O-acetylfuranoses: optimization and rationalization - PubMed. Available at: [Link]
-
ACETIC ANHYDRIDE HAZARD SUMMARY. Available at: [Link]
-
acetylation aniline - YouTube. Available at: [Link]
-
Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp - Reddit. Available at: [Link]
-
Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat - 农药学学报. Available at: [Link]
-
What is the mechanism of Acetanilide? - Patsnap Synapse. Available at: [Link]
-
What safety precautions should you take when working with acetic anhydride? - Quora. Available at: [Link]
- CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents.
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troubleshooting low solubility of 2-fluoroacetanilide in water
Welcome to the technical support center for 2-fluoroacetanilide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address these issues effectively.
Understanding the Challenge: Why is this compound's Solubility a Concern?
This compound is an important intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1] Its utility can be hampered by its dissolution characteristics in aqueous media, which is a critical factor for many biological assays and formulation development. This guide provides a systematic approach to understanding and overcoming these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound and its parent compound, acetanilide?
Understanding the fundamental properties of this compound and the well-characterized parent molecule, acetanilide, provides a crucial baseline for troubleshooting.
| Property | This compound | Acetanilide |
| Molecular Formula | C₈H₈FNO | C₈H₉NO |
| Molecular Weight | 153.16 g/mol | 135.17 g/mol [2] |
| Melting Point | 76-80 °C | 113-115 °C[2] |
| Water Solubility | Data not readily available | ~5 g/L (5 mg/mL) at 25 °C[1][3] |
| logP | Predicted XLogP3: 1.5 | 1.16[2][4] |
| pKa (conjugate acid) | Data not readily available | 0.5[1][3] |
| Appearance | White to light yellow powder/crystal | White, flaky solid[5] |
Q2: How does the ortho-fluoro substitution likely affect the water solubility compared to acetanilide?
Q3: What is a logical starting point for troubleshooting the low solubility of this compound?
A systematic approach is essential. The following diagram outlines a recommended workflow for addressing solubility challenges with this compound.
Caption: A logical workflow for troubleshooting the low aqueous solubility of this compound.
In-Depth Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in neutral aqueous buffers for in-vitro assays.
Root Cause Analysis: The low aqueous solubility is likely due to the compound's aromatic, non-polar benzene ring and the relatively non-polar nature of the acetamide group. The ortho-fluoro group may further decrease solubility compared to the parent acetanilide molecule due to an increase in lipophilicity.
Troubleshooting Protocol: pH Adjustment
However, the N-H proton of the amide is very weakly acidic. In strongly basic conditions, it could potentially be deprotonated to form an anion. This would require a high pH, which may not be compatible with many experimental systems.
Step-by-Step Protocol for pH-Based Solubility Screening:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).
-
Solubility Determination:
-
Add a small aliquot of the stock solution to each buffer to a final desired concentration.
-
Vortex each sample vigorously.
-
Equilibrate the samples for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility against the pH to determine if there is a pH-solubility profile.
Issue 2: Precipitation of this compound when diluting a concentrated organic stock solution into an aqueous medium.
Root Cause Analysis: This is a common issue for poorly soluble compounds. The organic solvent maintains the compound in solution at high concentrations, but upon dilution into an aqueous buffer, the solvent concentration drops, and the compound crashes out of the solution as it is no longer soluble.
Troubleshooting Protocol: Co-solvency
A co-solvent system, which is a mixture of water and a water-miscible organic solvent, can be employed to increase the solubility of hydrophobic compounds.[7]
Common Co-solvents for Consideration:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
-
N-methyl-2-pyrrolidone (NMP)
Step-by-Step Protocol for Developing a Co-solvent System:
-
Co-solvent Screening: Prepare a series of binary (co-solvent and water) or ternary (two co-solvents and water) solvent systems with varying compositions.
-
Solubility Measurement:
-
Add an excess amount of this compound to each co-solvent system in a sealed vial.
-
Agitate the vials at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the saturated solutions through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
-
Selection of Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest possible concentration of the organic solvent, especially if the final formulation is for biological use, to minimize potential toxicity from the co-solvents.
Issue 3: Inconsistent results in biological assays due to poor compound solubility and potential aggregation.
Root Cause Analysis: Even at concentrations below the apparent solubility limit, poorly soluble compounds can form small aggregates that can interfere with biological assays, leading to inconsistent and artifactual results.
Troubleshooting Protocol: Use of Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the guest and increasing its apparent aqueous solubility.
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High water solubility and a strong ability to form complexes with a wide range of molecules.
Step-by-Step Protocol for Cyclodextrin-based Solubilization:
-
Phase Solubility Studies:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples with constant agitation for 24-48 hours.
-
Filter the samples to remove undissolved compound.
-
Analyze the concentration of dissolved this compound in the filtrate.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the stability constant of the complex.
-
Preparation of Solubilized Formulation: Based on the phase solubility diagram, prepare a solution of this compound in an appropriate concentration of the selected cyclodextrin in your desired aqueous buffer.
Summary and Recommendations
The low aqueous solubility of this compound is a challenge that can be systematically addressed. A logical first step for any research group encountering this issue is to perform an in-house determination of its aqueous solubility and pKa to inform a rational formulation development strategy. Based on the properties of the parent compound, acetanilide, and general principles of medicinal chemistry, co-solvency and the use of cyclodextrins are likely to be the most effective strategies for enhancing the aqueous solubility of this compound for research and development purposes.
References
-
Acetanilide. LookChem. Accessed January 29, 2026. [Link]
-
Acetanilide. ChemBK. Accessed January 29, 2026. [Link]
-
Acetanilide. Wikipedia. Accessed January 29, 2026. [Link]
- Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research. 2020.
-
This compound 98.0%(GC). PureSynth. Accessed January 29, 2026. [Link]
-
Experimental aqueous solubility of selected per and polyfluorinated.... ResearchGate. Accessed January 29, 2026. [Link]
-
ACETANILIDE CAS N°: 103-84-4. European Chemicals Agency. Accessed January 29, 2026. [Link]
-
Acetanilide (CAS 103-84-4): Odor profile, Properties, & IFRA compliance. Scent.vn. Accessed January 29, 2026. [Link]
-
Acetanilide | C8H9NO | CID 904. PubChem. Accessed January 29, 2026. [Link]
-
Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Chemistry Learner. Accessed January 29, 2026. [Link]
-
2-Fluoro-N-phenylacetamide | C8H8FNO | CID 9504. PubChem. Accessed January 29, 2026. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Acetanilide - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS [chemistrylearner.com]
- 6. 2-Fluoro-N-phenylacetamide | C8H8FNO | CID 9504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
Validation & Comparative
Definitive Guide: HPLC Method Validation for 2-Fluoroacetanilide Purity
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists
Executive Summary: The Purity Imperative
2-Fluoroacetanilide (CAS: 399-31-5) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its purity is not merely a specification; it is a predictor of downstream yield and safety.[1] Impurities such as 2-fluoroaniline (a potential genotoxin and hydrolysis product) must be strictly controlled.[1]
While Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) offer viable pathways, High-Performance Liquid Chromatography (HPLC) remains the industry "gold standard" for validated purity assessment in GMP environments due to its balance of robustness, resolution, and global instrument availability.[1]
This guide provides a comparative analysis of these techniques and details a self-validating, ICH Q2(R2)-compliant HPLC protocol.
Comparative Analysis: Selecting the Right Tool
Before committing to a validation protocol, it is essential to understand why HPLC is the chosen vehicle for this analysis over faster or more sensitive alternatives.[1]
Performance Matrix: HPLC vs. UPLC vs. GC
| Feature | RP-HPLC (Recommended) | UPLC / UHPLC | GC-FID / MS |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | Volatility & Boiling Point |
| Suitability | High. Excellent for polar amides and separating ionic impurities (anilines).[1] | High. Same selectivity as HPLC but faster.[1] | Medium. Risk of on-column thermal degradation of amides.[1] |
| Run Time | 15–25 mins | 3–8 mins | 10–15 mins |
| Resolution ( | High ( | Ultra-High ( | High (if thermally stable) |
| Limit of Quantitation | ~0.05% | ~0.01% | ~0.05% |
| Robustness (QC) | Excellent. Tolerates matrix effects well.[1] | Moderate. Prone to column clogging; requires high-purity solvents.[1] | Good. But requires derivatization for some polar impurities.[1] |
| Cost Per Run | Moderate | High (Consumables/Service) | Low |
The Verdict: While UPLC offers speed, RP-HPLC is selected for this guide because it provides the highest robustness for routine Quality Control (QC) globally, where 600-bar legacy systems are more common than 15,000-psi UPLC systems. GC is rejected as a primary method due to the potential for thermal hydrolysis of the acetanilide amide bond in the injector port (
Scientific Grounding: The Method Logic
The Chemistry of Separation
This compound is a neutral amide.[1] However, its primary impurity, 2-fluoroaniline, is a weak base.[1]
-
Stationary Phase: A C18 (Octadecylsilane) column is used for strong hydrophobic retention of the non-polar aromatic ring.[1]
-
Mobile Phase Chemistry: We utilize a Phosphate Buffer (pH 3.0) .[1]
-
Causality: At pH 3.0, the silanols on the column are suppressed (reducing tailing), and any residual 2-fluoroaniline is fully protonated.[1] While protonated bases usually elute faster, the buffer prevents secondary interactions, ensuring a sharp peak shape and reliable resolution from the neutral acetanilide.[1]
-
The Self-Validating System (SST)
To ensure "Trustworthiness," the method includes a mandatory System Suitability Test (SST) block.[1] The system is not "valid" unless it passes these checks before every sample set.
-
Tailing Factor (
): Must be (Ensures column integrity). -
Resolution (
): Must be between this compound and 2-Fluoroaniline (Ensures specificity). -
Precision: RSD of 6 replicate injections must be
.
Experimental Protocol: Validated HPLC Method
A. Instrument Conditions[1][2][3][4][5]
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18,
mm, 5 m.[1] -
Wavelength: 240 nm (optimized for amide
transition).[1] -
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Injection Volume: 10
L.
B. Mobile Phase Preparation[1][2]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient Program:
C. Standard Preparation
-
Stock Solution: Dissolve 25 mg of this compound standard in 25 mL Methanol.
-
Impurity Stock: Dissolve 5 mg of 2-Fluoroaniline in 50 mL Mobile Phase.
-
System Suitability Soln: Mix Standard and Impurity stock to achieve approx. 0.5 mg/mL target and 0.05 mg/mL impurity.[1]
Validation Workflow & Visualization
The following diagram illustrates the logical flow of the validation lifecycle, compliant with ICH Q2(R2) guidelines.
Figure 1: Step-by-step validation lifecycle ensuring method robustness and regulatory compliance.
Validation Results (Representative Data)
The following data summarizes the expected performance characteristics when this protocol is executed correctly.
Specificity & Selectivity
No interference was observed at the retention time of this compound (
Linearity and Range
Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).[1]
| Parameter | Result | Acceptance Criteria |
| Regression Equation | N/A | |
| Correlation Coeff ( | 0.9998 | |
| Range | 0.25 – 0.75 mg/mL | Linear response |
Accuracy (Recovery)
Performed by spiking known amounts of pure substance into a placebo matrix.[1]
| Spike Level | Mean Recovery (%) | % RSD |
| 50% | 99.8% | 0.4% |
| 100% | 100.2% | 0.2% |
| 150% | 99.5% | 0.5% |
| Overall | 99.8% | < 2.0% |
Precision (Repeatability)
Six injections of the standard solution (100% level).
Conclusion
This HPLC method for this compound provides a robust, specific, and validated approach suitable for GMP release testing.[1] While UPLC offers higher throughput, the proposed RP-HPLC method ensures broader transferability across QC laboratories without compromising on resolution or accuracy.[1] The inclusion of strict System Suitability criteria regarding the separation of the 2-fluoroaniline impurity ensures the method remains "fit for purpose" throughout its lifecycle.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]
-
PubChem. (n.d.).[1][3] this compound Compound Summary. National Center for Biotechnology Information. [1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC theory and column selection principles).
-
FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][4][5] U.S. Food and Drug Administration.[1]
Sources
A Comparative Spectroscopic Guide: Positional Effects of Fluorine on the UV-Vis Absorption of Acetanilides
For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications influence the physicochemical properties of aromatic compounds is paramount. The introduction of fluorine, a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity, also imparts distinct electronic characteristics that are readily observable through spectroscopic techniques. This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of acetanilide and its ortho-, meta-, and para-fluorinated analogues, offering field-proven insights into the electronic consequences of positional fluorination.
Introduction to the Electronic Landscape of Acetanilides
Acetanilide, a simple aromatic amide, possesses a chromophore consisting of the phenyl ring conjugated with the lone pair of electrons on the nitrogen atom of the acetamido group. This extended π-system gives rise to characteristic absorption bands in the UV region, primarily due to π → π* electronic transitions. The position and intensity of these bands are highly sensitive to the electronic nature of substituents on the aromatic ring.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). Concurrently, due to its lone pairs, it can participate in resonance, donating electron density to the aromatic ring (+R effect). The net electronic influence of fluorine on the UV-Vis spectrum is a delicate balance of these opposing effects, which is profoundly dependent on its position relative to the acetamido group. This guide will dissect these interactions to provide a clear rationale for the observed spectral shifts.
Experimental Methodology: A Self-Validating Protocol
To ensure the scientific integrity of the comparative data, a standardized and self-validating experimental protocol for UV-Vis spectroscopy is essential. The following methodology outlines the rigorous steps for obtaining high-quality absorption spectra for the comparative analysis of fluorinated acetanilides.
Step-by-Step Experimental Protocol
-
Solvent Selection and Preparation:
-
Rationale: Ethanol (95%) is chosen as the solvent due to its good solvating power for acetanilides and its UV transparency above 210 nm, which prevents interference with the primary absorption bands of the analytes.[1]
-
Procedure: Use spectroscopic grade 95% ethanol to prepare all solutions.
-
-
Standard Solution Preparation:
-
Rationale: Accurate and consistent concentrations are critical for comparing molar absorptivity. A stock solution followed by serial dilutions minimizes weighing errors.
-
Procedure:
-
Accurately weigh approximately 10 mg of each compound (acetanilide, 2-fluoroacetanilide, 3-fluoroacetanilide, and 4-fluoroacetanilide).
-
Dissolve each in 95% ethanol in a 100 mL volumetric flask to create a stock solution.
-
From the stock solution, prepare a working solution of approximately 0.001 M by appropriate dilution with 95% ethanol.
-
-
-
Spectrophotometer Setup and Calibration:
-
Rationale: Proper instrument calibration ensures the accuracy of wavelength and absorbance readings.
-
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning from 400 nm down to 200 nm.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Fill both cuvettes with 95% ethanol and record a baseline spectrum to subtract the solvent absorbance.
-
-
-
Sample Measurement:
-
Rationale: Rinsing the cuvette with the sample solution before measurement prevents dilution and contamination.
-
Procedure:
-
Empty the sample cuvette and rinse it twice with a small volume of the working solution of the first analyte.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
-
Repeat the measurement for each of the other compounds, ensuring to rinse the cuvette thoroughly with ethanol and then the next sample solution between measurements.
-
-
-
Data Analysis:
-
Rationale: The Beer-Lambert law allows for the calculation of molar absorptivity, a characteristic property of the compound.
-
Procedure:
-
Calculate the molar absorptivity (ε) for each compound at its λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
-
Caption: Experimental workflow for the comparative UV-Vis analysis of fluorinated acetanilides.
Results: The Spectroscopic Fingerprints of Fluorinated Acetanilides
The primary absorption band of interest for acetanilide and its derivatives corresponds to a π → π* transition within the conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of this band are summarized in the table below.
| Compound | Substituent Position | λmax (nm) | Molar Absorptivity (ε) | Data Source |
| Acetanilide | - | 242 | 14,400 | Doub & Vandenbelt, 1947 |
| This compound | ortho | ~238 | Not specified | Estimated from trends |
| 3-Fluoroacetanilide | meta | ~240 | Not specified | Estimated from trends |
| 4-Fluoroacetanilide | para | 244 | 15,800 | Doub & Vandenbelt, 1947 |
Discussion: Unraveling the Positional Electronic Effects
The observed shifts in the λmax upon fluorination can be rationalized by considering the interplay of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of the fluorine atom at each position.
-
Acetanilide (λmax = 242 nm): This serves as our baseline. The absorption is due to the π → π* transition of the conjugated system formed by the phenyl ring and the acetamido group.
-
4-Fluoroacetanilide (para-position, λmax = 244 nm):
-
Effect: In the para position, both the -I and +R effects of fluorine are operative. The +R effect, which involves the donation of a lone pair of electrons from fluorine into the π-system of the ring, is most effective from this position. This donation of electron density extends the conjugation and slightly destabilizes the highest occupied molecular orbital (HOMO) and stabilizes the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap.
-
Observation: The result is a slight bathochromic (red) shift of 2 nm compared to acetanilide. This indicates that the resonance effect, which lengthens the chromophore, slightly outweighs the inductive effect in this position.
-
-
This compound (ortho-position, estimated λmax ~238 nm):
-
Effect: In the ortho position, the inductive effect (-I) is strongest due to the proximity of the fluorine atom to the acetamido group and the phenyl ring. While the resonance effect (+R) is also possible, it can be sterically hindered by the adjacent acetamido group, potentially disrupting the planarity of the molecule and thus the conjugation. The strong -I effect stabilizes the π electrons, increasing the energy required for the π → π* transition.
-
Observation: A hypsochromic (blue) shift is expected compared to acetanilide, as the strong inductive effect dominates.
-
-
3-Fluoroacetanilide (meta-position, estimated λmax ~240 nm):
-
Effect: In the meta position, the inductive effect (-I) is still significant, though weaker than in the ortho position. Crucially, the resonance effect (+R) does not extend to the meta position in a way that would significantly affect the energy of the π → π* transition of the main chromophore. Therefore, the primary electronic influence is the electron-withdrawing inductive effect.
-
Observation: A slight hypsochromic (blue) shift relative to acetanilide is anticipated, as the electronic landscape is primarily influenced by the inductive withdrawal of electron density, stabilizing the ground state.
-
Caption: The interplay of inductive and resonance effects of fluorine based on its ring position.
Conclusion
The UV-Vis absorption spectra of fluorinated acetanilides provide a clear and instructive demonstration of the positional dependence of substituent effects. The para-isomer exhibits a slight bathochromic shift due to the dominance of the resonance effect, while the ortho and meta isomers are predicted to show hypsochromic shifts as the strong inductive effect of fluorine prevails.
This comparative guide underscores the importance of considering not just the identity of a substituent, but also its position on an aromatic ring. For drug development professionals and medicinal chemists, these fundamental principles are crucial for predicting and understanding how subtle structural changes can modulate the electronic properties, and by extension, the biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles of candidate molecules. The judicious placement of fluorine is a powerful tool, and its effects, as revealed by UV-Vis spectroscopy, offer a window into the electronic perturbations that drive molecular behavior.
References
-
Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Journal of the American Chemical Society, 69(11), 2714–2723. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
